molecular formula C9H9NOS2 B156553 6-Ethoxy-2-mercaptobenzothiazole CAS No. 120-53-6

6-Ethoxy-2-mercaptobenzothiazole

Numéro de catalogue: B156553
Numéro CAS: 120-53-6
Poids moléculaire: 211.3 g/mol
Clé InChI: HOASVNMVYBSLSU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Ethoxy-2-mercaptobenzothiazole is a potential matrix for matrix-assisted laser desorption mass spectrometry for accurate mass determination of biomolecules.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-ethoxy-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS2/c1-2-11-6-3-4-7-8(5-6)13-9(12)10-7/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOASVNMVYBSLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059512
Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-53-6
Record name 6-Ethoxy-2-mercaptobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethoxy-2-mercaptobenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=503424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2(3H)-Benzothiazolethione, 6-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethoxy-2-mercaptobenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Ethoxy-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-Ethoxy-2-mercaptobenzothiazole, a heterocyclic organic compound with significant potential in medicinal chemistry. This document details its chemical identity, including its IUPAC name and CAS number, and presents a comprehensive summary of its synthesis and biological activities, with a particular focus on its role as an α-glucosidase inhibitor. Detailed experimental protocols for its synthesis and bioactivity assessment are provided, alongside quantitative data from relevant studies. Furthermore, this guide includes visualizations of the synthetic pathway and the mechanism of α-glucosidase inhibition to facilitate a deeper understanding of its chemical and biological properties.

Chemical Identity

IUPAC Name: 6-ethoxy-3H-1,3-benzothiazole-2-thione[1]

CAS Number: 120-53-6[1]

Synonyms: 6-Ethoxy-2-benzothiazolethiol, 6-Ethoxy-1,3-benzothiazole-2-thiol, 2-Mercapto-6-ethoxybenzothiazole[1]

Molecular Formula: C₉H₉NOS₂

Molecular Weight: 211.30 g/mol

Physicochemical Properties

PropertyValueReference
Melting Point198-200 °C
AppearanceWhite to off-white solid
SolubilityInsoluble in water

Synthesis

A general procedure for the synthesis of 2-mercaptobenzothiazole derivatives involves reacting the appropriately substituted aniline with carbon disulfide and sulfur under elevated temperature and pressure.[4][5]

Experimental Protocol for the Synthesis of this compound Derivatives (General Procedure): [1]

  • To a solution of this compound in a suitable solvent (e.g., DMF), an equimolar amount of a base (e.g., potassium carbonate) is added.

  • The mixture is stirred at room temperature for a specified time to allow for the formation of the corresponding thiolate salt.

  • An equimolar amount of the desired electrophile (e.g., a substituted phenacyl bromide or benzyl bromide) is added to the reaction mixture.

  • The reaction is stirred at room temperature or heated as necessary until completion, which is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired derivative.

Diagram of Synthetic Pathway:

G cluster_start Starting Materials cluster_reagents Reagents 4-ethoxyaniline 4-ethoxyaniline This compound This compound 4-ethoxyaniline->this compound Reaction with CS2 Carbon Disulfide Carbon Disulfide Carbon Disulfide->this compound Derivative Derivative This compound->Derivative Reaction with R-X in base Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Derivative Electrophile (R-X) Electrophile (R-X) Electrophile (R-X)->Derivative

Caption: General synthetic scheme for this compound and its derivatives.

Biological Activity and Applications

This compound and its derivatives have demonstrated promising biological activities, most notably as inhibitors of α-glucosidase.[1] This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes.

α-Glucosidase Inhibition

A study evaluating a series of this compound derivatives reported potent α-glucosidase inhibitory activity.[1] Several of the synthesized compounds exhibited significantly lower IC₅₀ values compared to the standard drug, acarbose, indicating their potential as effective antidiabetic agents.

Quantitative Data: α-Glucosidase Inhibitory Activity of this compound Derivatives [1]

CompoundIC₅₀ (µM)
Derivative 160.1 ± 3.6
Derivative 277.0 ± 4.4
Acarbose (Standard)750.0 ± 10.5

Experimental Protocol for In Vitro α-Glucosidase Inhibition Assay: [6][7][8]

  • An assay solution is prepared containing α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).

  • Various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme solution at 37°C for a specified period (e.g., 15 minutes).

  • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the enzymatic reaction.

  • The reaction mixture is incubated at 37°C for a defined time (e.g., 20-30 minutes).

  • The reaction is terminated by the addition of a sodium carbonate solution.

  • The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a positive control.

Diagram of α-Glucosidase Inhibition Workflow:

G cluster_materials Materials alpha-Glucosidase alpha-Glucosidase Incubation Incubation alpha-Glucosidase->Incubation Test Compound Test Compound Test Compound->Incubation pNPG (Substrate) pNPG (Substrate) Reaction Reaction pNPG (Substrate)->Reaction Incubation->Reaction Add pNPG Termination Termination Reaction->Termination Add Na2CO3 Measurement Measurement Termination->Measurement Measure Absorbance at 405 nm Data Analysis Data Analysis Measurement->Data Analysis Calculate % Inhibition and IC50

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Signaling Pathways

Currently, there is limited information available in the scientific literature specifically detailing the involvement of this compound in cellular signaling pathways. However, the broader class of benzothiazole derivatives has been implicated in various biological processes, including the modulation of pathways related to cancer and inflammation.[9] Further research is warranted to elucidate the specific signaling cascades that may be influenced by this compound, particularly in the context of its α-glucosidase inhibitory activity and potential downstream metabolic effects.

Conclusion

This compound is a versatile scaffold for the development of potent α-glucosidase inhibitors. The synthetic methodologies are accessible, and the biological evaluation has demonstrated significant potential for this class of compounds in the management of type 2 diabetes. Future research should focus on elucidating the detailed mechanism of action, exploring its effects on relevant signaling pathways, and conducting further in vivo studies to validate its therapeutic efficacy and safety profile. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound and its derivatives.

References

Physicochemical properties of 6-Ethoxy-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 6-Ethoxy-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a versatile heterocyclic compound. It is utilized as a reagent in the synthesis of pharmacologically active molecules, including N-terminal kinase inhibitors, and serves as a matrix in matrix-assisted laser desorption mass spectrometry (MALDI-MS) for the mass determination of biomolecules[1][2][3][4]. This document details its key physical and chemical characteristics, outlines the experimental protocols for their determination, and presents relevant spectral data.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 120-53-6) are summarized below. These properties are crucial for its handling, application in synthesis, and for understanding its behavior in various chemical environments.

PropertyValueSource(s)
Molecular Formula C₉H₉NOS₂[1][2][5][6]
Molecular Weight 211.30 g/mol [2][6][7]
Appearance Pale cream to pale brown or white to off-white crystalline powder/solid.[5][8][9]
Melting Point 196.0 - 202.0 °C; commonly cited as 198-200 °C.[1][2][3][5][8][9]
Boiling Point 358.5 ± 44.0 °C (Predicted)[3][8][9]
Solubility Insoluble in water.[1][3][8][9]
pKa 9.52 ± 0.20 (Predicted)[3][8][9]
IUPAC Name 6-ethoxy-1,3-benzothiazole-2-thiol[1]

Synthesis Pathway

This compound can be synthesized via the reaction of 4-ethoxyaniline with carbon disulfide and sulfur. This reaction is a common method for creating the 2-mercaptobenzothiazole scaffold.

G A 4-Ethoxyaniline C Reaction in Autoclave (High Temperature & Pressure) A->C B Carbon Disulfide (CS₂) + Sulfur (S) B->C D This compound C->D Purification G start Start prep Pack 1-2 mm of powdered sample into a capillary tube start->prep setup Place capillary in melting point apparatus prep->setup heat Heat slowly (1-2 °C/min) near expected M.P. setup->heat observe Observe sample heat->observe t1 Record T1: First liquid appears observe->t1 Melting begins t2 Record T2: All solid melts observe->t2 Melting complete t1->observe report Report Range: T1 - T2 t2->report G start Place ~25mg of compound in a test tube add_water Add 0.75 mL Water Shake vigorously start->add_water check_water Soluble? add_water->check_water add_naoh Test in 5% NaOH check_water->add_naoh No check_naoh Soluble? add_naoh->check_naoh add_hcl Test in 5% HCl check_naoh->add_hcl No weak_acid Classified as Weak Acid (Aw) check_naoh->weak_acid Yes check_hcl Soluble? add_hcl->check_hcl base Classified as Base (B) check_hcl->base Yes neutral Classified as Neutral (N) check_hcl->neutral No

References

6-Ethoxy-2-mercaptobenzothiazole molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 6-Ethoxy-2-mercaptobenzothiazole, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Formula

This compound is an organosulfur compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a mercapto group at the 2-position.[1] The molecule exists in a tautomeric equilibrium between the thiol form and the thione form, with the thione form being more stable.[2]

The chemical formula for this compound is C₉H₉NOS₂ .[3][4][5]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound (Thione form).

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 120-53-6[3][4]
Molecular Formula C₉H₉NOS₂[3][4][5]
Molecular Weight 211.30 g/mol [3][6]
Appearance Pale cream to pale brown crystals or powder[5]
Melting Point 196-202 °C[5]
Solubility Insoluble in water[4][7][8]
IUPAC Name 6-ethoxy-3H-1,3-benzothiazole-2-thione[4][6]
InChI Key HOASVNMVYBSLSU-UHFFFAOYSA-N[4][5]
SMILES CCOc1ccc2nc(S)sc2c1[4]

Experimental Protocols: Synthesis

The synthesis of 2-mercaptobenzothiazole derivatives typically involves the reaction of an appropriately substituted aniline with carbon disulfide and sulfur.[2][9] For this compound, the precursor would be 4-ethoxyaniline. The industrial synthesis is often carried out at high temperatures and pressures.[2][9]

A general laboratory-scale synthesis can be conceptualized through the following workflow.

General Synthesis Workflow:

synthesis_workflow start Reactants: 4-ethoxyaniline Carbon Disulfide (CS₂) Sulfur (S) reaction Reaction Vessel: - High Temperature - High Pressure start->reaction 1. Combine reactants cooling Cooling and Pressure Release reaction->cooling 2. Reaction proceeds extraction Extraction/ Purification cooling->extraction 3. Crude product formation product Final Product: This compound extraction->product 4. Isolate and purify

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodological Considerations:

  • Reaction of an Aniline with Carbon Disulfide and Sulfur: This is a common industrial method.[2][9] It involves heating 4-ethoxyaniline with carbon disulfide and sulfur under pressure. The reaction typically requires high temperatures to proceed efficiently.[9]

  • Reaction of 2-Amino-5-ethoxyphenol with Carbon Disulfide: An alternative route involves the reaction of the corresponding o-aminothiophenol with carbon disulfide.[2] This method may be more suitable for laboratory-scale synthesis.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent, such as ethanol.[10]

Applications and Research Interest

This compound and its parent compound have several industrial and research applications:

  • Vulcanization Accelerator: Mercaptobenzothiazoles are widely used in the rubber industry to accelerate the sulfur vulcanization process.[1][2]

  • Corrosion Inhibitor: This class of compounds has shown efficacy in preventing the corrosion of metals like copper and steel.[1]

  • Reagent in Organic Synthesis: It serves as a reagent in the preparation of other organic molecules, including those with potential pharmaceutical applications such as kinase inhibitors.[4][7][8]

  • Mass Spectrometry: It has been investigated as a potential matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of biomolecules.[7][8]

  • Biological Activity: Research has indicated that derivatives of 2-mercaptobenzothiazole possess antimicrobial and antifungal properties.[1][11]

References

Spectroscopic Profile of 6-Ethoxy-2-mercaptobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Ethoxy-2-mercaptobenzothiazole, a versatile heterocyclic compound with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR (Proton NMR) Data:

¹³C NMR (Carbon-13 NMR) Data:

Similarly, a detailed peak list for the ¹³C NMR spectrum is not fully available in the public domain. However, the spectrum would be expected to show distinct signals for the nine carbon atoms in the molecule, including those of the ethoxy group, the aromatic ring, and the thione carbon.

Table 1: Expected ¹H and ¹³C NMR Data Summary

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity Assignment
¹H~1.4Triplet-CH₃ (Ethoxy)
¹H~4.0Quartet-O-CH₂- (Ethoxy)
¹H7.0 - 7.8MultipletsAromatic Protons
¹H~13.0Broad Singlet-SH (Thiol)
¹³C~15--CH₃ (Ethoxy)
¹³C~64--O-CH₂- (Ethoxy)
¹³C110 - 155-Aromatic Carbons
¹³C~185-C=S (Thione)

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of benzothiazole derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands for its key structural features. Publicly available data indicates that IR spectra have been obtained using both KBr wafer and Attenuated Total Reflectance (ATR) techniques.[1]

Table 2: Key FT-IR Peak Data

Wavenumber (cm⁻¹) Intensity Assignment
~3400BroadN-H stretch (tautomeric form)
~2980-2850Medium-StrongC-H stretch (aliphatic - ethoxy group)
~1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
~1240StrongC-O-C asymmetric stretch (ethoxy group)
~1100StrongC-O-C symmetric stretch (ethoxy group)
~1050MediumC=S stretch (thione)
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for correction.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound. Data is available from both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Table 3: Mass Spectrometry Data (LC-MS) [1]

Ionization Mode Precursor Ion (m/z) Adduct Major Fragment Ions (m/z) and Relative Intensity
Positive (ESI)212.0198[M+H]⁺212.0199 (999), 183.9887 (478), 151.0087 (101), 150.0009 (18), 152.0165 (14)
Negative (ESI)210.0053[M-H]⁻180.9661 (999), 210.0052 (187), 152.9712 (7)
Experimental Protocol for LC-ESI-MS/MS

A general protocol for the analysis of benzothiazole derivatives by LC-ESI-MS/MS is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Liquid Chromatography (LC): Inject the sample into an LC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is used to separate the analyte.

  • Mass Spectrometry (MS): The eluent from the LC is introduced into the electrospray ionization (ESI) source of a mass spectrometer. The analysis can be performed in both positive and negative ion modes. For tandem mass spectrometry (MS/MS), the precursor ion of interest is selected and fragmented in a collision cell to generate product ions, providing further structural information.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound and the relationship between the different analytical techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution IR IR Sample->IR Pellet/ATR MS MS Sample->MS Solution Structure Structure NMR->Structure Chemical Shifts, Coupling Constants Functional_Groups Functional_Groups IR->Functional_Groups Vibrational Frequencies Molecular_Weight Molecular_Weight MS->Molecular_Weight Mass-to-Charge Ratio, Fragmentation Final_Confirmation Structural Confirmation Structure->Final_Confirmation Functional_Groups->Final_Confirmation Molecular_Weight->Final_Confirmation

General workflow for spectroscopic analysis.

References

6-Ethoxy-2-mercaptobenzothiazole: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Ethoxy-2-mercaptobenzothiazole, a heterocyclic compound of interest in various research and development fields. Due to a lack of extensive publicly available data for this specific derivative, this guide leverages information on the parent compound, 2-mercaptobenzothiazole (MBT), to provide estimations and guidance for experimental design. All quantitative data is presented in structured tables, and detailed experimental protocols for determining solubility and stability are provided, accompanied by workflow diagrams.

Physicochemical Properties

This compound is a derivative of 2-mercaptobenzothiazole with an ethoxy group at the 6-position. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H9NOS2[1][2]
Molecular Weight 211.30 g/mol
Appearance White to off-white solid[3]
Melting Point 198-200 °C
pKa (Predicted) 9.52 ± 0.20[3][4]
Water Solubility Insoluble[3][5]

Solubility Profile

Table of Solubility Data for 2-Mercaptobenzothiazole (MBT)

SolventSolubilityTemperature (°C)
Water117 mg/L20
AcetoneSolubleNot Specified
EthanolSlightly SolubleNot Specified
Diethyl EtherSlightly SolubleNot Specified
BenzeneSlightly SolubleNot Specified
Glacial Acetic AcidSlightly SolubleNot Specified
Ethyl AcetateSolubleNot Specified
ChloroformSolubleNot Specified

Data sourced from[6][7][8]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[9][10][11][12]

1. Materials:

  • This compound
  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)
  • Volumetric flasks
  • Scintillation vials or other suitable sealed containers
  • Orbital shaker with temperature control
  • Centrifuge
  • Syringe filters (0.45 µm)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
  • Analytical balance

2. Procedure:

  • Prepare a stock solution of this compound of a known concentration in a suitable solvent for HPLC analysis.
  • Add an excess amount of this compound to a series of vials containing a known volume of the test solvents.
  • Seal the vials to prevent solvent evaporation.
  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  • After equilibration, cease agitation and allow the vials to stand for a period to allow undissolved solid to settle.
  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.
  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
  • Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Determination

G Shake-Flask Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate in temperature-controlled shaker A->B 24-48 hours C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

Stability Profile and Degradation Pathway

Specific stability data for this compound is not widely reported. However, the stability of 2-mercaptobenzothiazole has been studied and can offer insights into the potential stability of its 6-ethoxy derivative. 2-Mercaptobenzothiazole is known to be susceptible to oxidation and can degrade under certain conditions.[6][13][14] The stability of this compound should be experimentally determined under various stress conditions, including different pH levels, temperatures, and light exposure.

Experimental Protocol: Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method can be developed to separate the intact drug from its degradation products, allowing for the quantification of the drug's stability over time.[15][16][17][18]

1. Materials:

  • This compound
  • Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H2O2) for forced degradation studies
  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
  • C18 or other suitable HPLC column
  • Mobile phase components (e.g., acetonitrile, methanol, water, buffers)
  • Environmental chamber for controlled temperature and humidity
  • Photostability chamber

2. Procedure:

  • Forced Degradation Studies:
  • Subject solutions of this compound to various stress conditions:
  • Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a set time.
  • Basic: 0.1 M NaOH at a specified temperature for a set time.
  • Oxidative: 3% H2O2 at room temperature for a set time.
  • Thermal: Heat a solid sample or solution at a high temperature (e.g., 80 °C).
  • Photolytic: Expose a solution to UV and visible light in a photostability chamber.
  • Method Development:
  • Develop an HPLC method that can separate the parent compound from all major degradation products observed in the forced degradation studies. This typically involves optimizing the column, mobile phase composition, gradient, flow rate, and detector wavelength.
  • Method Validation:
  • Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
  • Stability Study:
  • Prepare solutions of this compound in the desired formulation or solvent.
  • Store the samples under various conditions (e.g., different temperatures and humidity levels).
  • At specified time points, withdraw samples and analyze them using the validated stability-indicating HPLC method.
  • Quantify the amount of remaining this compound and any major degradation products.

Workflow for Stability-Indicating HPLC Method Development

G Stability-Indicating HPLC Method Development Workflow A Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) B HPLC Method Development & Optimization A->B C Method Validation (ICH Guidelines) B->C D Stability Study Execution C->D E Sample Analysis at Time Points D->E F Data Analysis & Stability Assessment E->F

Caption: Workflow for developing a stability-indicating HPLC method.

Potential Degradation Pathway

The degradation of 2-mercaptobenzothiazole can proceed through various pathways, including oxidation of the thiol group and modifications to the benzothiazole ring.[13][14][19] A potential degradation pathway for 2-mercaptobenzothiazole, which may be analogous for the 6-ethoxy derivative, is illustrated below. The primary degradation product is often the disulfide dimer. Further oxidation can lead to the formation of sulfonic acid derivatives.

Potential Degradation Pathway of 2-Mercaptobenzothiazole

G Potential Degradation Pathway of 2-Mercaptobenzothiazole MBT 2-Mercaptobenzothiazole Disulfide Dibenzothiazyl Disulfide MBT->Disulfide Oxidation SulfonicAcid Benzothiazole-2-sulfonic acid Disulfide->SulfonicAcid Further Oxidation

Caption: A potential oxidative degradation pathway for 2-mercaptobenzothiazole.

Conclusion

This technical guide provides foundational information on the solubility and stability of this compound, primarily by leveraging data from its parent compound, 2-mercaptobenzothiazole. The provided experimental protocols and workflows offer a clear path for researchers to determine the specific properties of the 6-ethoxy derivative. It is imperative that experimental validation is conducted to obtain accurate and reliable data for any research or development application involving this compound.

References

6-Ethoxy-2-mercaptobenzothiazole as an α-Glucosidase Inhibitor: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 6-ethoxy-2-mercaptobenzothiazole and its derivatives as potent inhibitors of α-glucosidase. Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. This document consolidates findings from kinetic studies and molecular docking simulations to elucidate the inhibitory mechanism, presents quantitative inhibitory data, details relevant experimental methodologies, and visualizes the key processes involved. The evidence points towards a competitive inhibition model, where these compounds interact with the active site of the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.

Introduction to α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that plays a crucial role in carbohydrate digestion.[1][2][3] It catalyzes the cleavage of glycosidic bonds in complex carbohydrates, breaking them down into simpler sugars like glucose, which are then absorbed into the bloodstream.[1][2][3] Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia).[1][2][4] This makes α-glucosidase inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes mellitus.[1][4][5]

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities.[5][6] Recent research has focused on derivatives of this compound, which have demonstrated significant potential as α-glucosidase inhibitors, often exhibiting greater potency than the standard drug, acarbose.[7]

Mechanism of Action: Competitive Inhibition

Kinetic studies performed on potent derivatives of this compound have consistently indicated a competitive mode of inhibition against α-glucosidase.[7]

In competitive inhibition, the inhibitor molecule possesses a structural similarity to the natural substrate of the enzyme. This allows it to bind to the active site of the enzyme, forming an enzyme-inhibitor complex. By occupying the active site, the inhibitor prevents the substrate from binding, thereby blocking the catalytic activity of the enzyme. The inhibitory effect can be overcome by increasing the concentration of the substrate.

The following diagram illustrates the principle of competitive inhibition:

G cluster_0 Enzyme Action cluster_1 Competitive Inhibition E Enzyme (α-glucosidase) (Active Site) ES Enzyme-Substrate Complex E->ES Binds S Substrate (Carbohydrate) S->ES P Products (Glucose) ES->P E_free Free Enzyme ES->E_free Catalysis E2 Enzyme (α-glucosidase) (Active Site) EI Enzyme-Inhibitor Complex (Inactive) E2->EI Binds I Inhibitor (this compound Derivative) I->EI

Caption: Competitive inhibition of α-glucosidase by this compound derivatives.

Molecular Interactions: Insights from Docking Studies

Molecular docking simulations have been employed to visualize the binding interactions between this compound derivatives and the active site of the α-glucosidase enzyme.[7] These studies reveal a distinct binding pattern where the inhibitor molecule fits into the enzyme's active site, held in place by a network of non-covalent interactions.

Key interactions often observed include:

  • Hydrogen Bonding: Formation of hydrogen bonds between the inhibitor and amino acid residues in the active site.

  • Hydrophobic Interactions: Interactions between the non-polar regions of the inhibitor and hydrophobic amino acid residues.

  • Pi-Pi Stacking: Stacking interactions between the aromatic rings of the inhibitor and aromatic residues of the enzyme.

The following diagram depicts a generalized workflow for molecular docking studies:

G start Start prep_protein Prepare Protein Structure (α-glucosidase) start->prep_protein prep_ligand Prepare Ligand Structure (Inhibitor) start->prep_ligand define_site Define Binding Site prep_protein->define_site docking Perform Molecular Docking prep_ligand->docking define_site->docking analysis Analyze Binding Poses and Interactions docking->analysis end End analysis->end

Caption: A simplified workflow for molecular docking studies of α-glucosidase inhibitors.

Quantitative Inhibitory Activity

A series of this compound derivatives have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, have been determined for these compounds. The results are often compared to acarbose, a standard α-glucosidase inhibitor used in clinical practice.

Table 1: α-Glucosidase Inhibitory Activity of Selected this compound Derivatives

CompoundIC50 (μM)[7]
Acarbose (Standard)750.0 ± 10.5
Derivative 1860.1 ± 3.6
Derivative 2677.0 ± 4.4

Note: The data presented is for illustrative derivatives from a cited study. The IC50 values highlight the significantly greater potency of these derivatives compared to the standard, acarbose.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves two main schemes:[7]

  • Reaction with Phenacyl Bromides: this compound is treated with various substituted phenacyl bromides.[7]

  • Reaction with Benzyl Bromides: this compound is reacted with different benzyl bromide derivatives under basic conditions.[7]

The resulting compounds are then purified and their structures are confirmed using spectroscopic techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR).[7]

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase (typically from Saccharomyces cerevisiae) is determined spectrophotometrically. A general protocol is as follows:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The enzyme solution is pre-incubated with various concentrations of the test compound (inhibitor) for a specified time at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Measurement: The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the reaction in the absence of the inhibitor (control). The IC50 value is then determined from a dose-response curve.

Kinetic Studies

To determine the mode of inhibition, enzyme kinetic studies are performed. The protocol is similar to the inhibition assay, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

  • The initial reaction velocities are measured at different substrate concentrations in the absence and presence of several fixed concentrations of the inhibitor.

  • The data is then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).

  • The pattern of the lines on the Lineweaver-Burk plot reveals the type of inhibition (e.g., intersecting on the y-axis for competitive inhibition).

The following diagram shows a representative experimental workflow for determining the mode of inhibition:

G start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents run_assays Run Inhibition Assays (Varying [Substrate] and [Inhibitor]) prepare_reagents->run_assays measure_velocity Measure Initial Reaction Velocities run_assays->measure_velocity plot_data Construct Lineweaver-Burk Plot measure_velocity->plot_data determine_mode Determine Mode of Inhibition plot_data->determine_mode end End determine_mode->end

Caption: Workflow for kinetic analysis of α-glucosidase inhibition.

Conclusion

The available scientific evidence strongly supports that this compound and its derivatives function as α-glucosidase inhibitors through a competitive mechanism of action. By binding to the active site of the enzyme, these compounds effectively block the digestion of carbohydrates, leading to a reduction in postprandial blood glucose levels. The high potency observed in several derivatives, as indicated by their low IC50 values, underscores the potential of this chemical scaffold in the development of new and effective therapeutic agents for the management of type 2 diabetes mellitus. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic efficacy and safety of these promising compounds.

References

Potential Therapeutic Applications of 6-Ethoxy-2-mercaptobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxy-2-mercaptobenzothiazole is a heterocyclic organic compound that has garnered significant interest as a versatile scaffold in medicinal chemistry. While much of the research has focused on the therapeutic potential of its derivatives, the core molecule serves as a crucial starting material for the synthesis of various biologically active agents. This technical guide provides a comprehensive overview of the known and potential therapeutic applications of this compound and its derivatives, with a focus on their α-glucosidase inhibitory, c-Jun N-terminal kinase (JNK) inhibitory, and antimicrobial activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and signaling pathways to facilitate further research and development in this area.

Introduction

The benzothiazole ring system is a prominent structural motif in a wide array of pharmacologically active compounds. The substituent at the 6-position of the benzothiazole nucleus has been shown to significantly influence the biological activity of these molecules. The ethoxy group at this position in this compound provides a key point for chemical modification, leading to the generation of diverse libraries of derivatives with a range of therapeutic possibilities. This guide explores the existing literature to provide an in-depth look at the potential applications of this compound and its analogues.

Potential Therapeutic Targets and Applications

The primary therapeutic areas where this compound derivatives have shown promise include metabolic disorders, inflammatory conditions, and infectious diseases.

α-Glucosidase Inhibition for Type 2 Diabetes Mellitus

Derivatives of this compound have been synthesized and evaluated as potential inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Inhibition of this enzyme can delay glucose absorption and manage postprandial hyperglycemia in patients with type 2 diabetes.

c-Jun N-terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli and are implicated in inflammatory diseases, neurodegenerative disorders, and cancer.[2] While this compound itself was found to be inactive, its core structure has been utilized in the synthesis of other benzothiazole derivatives that act as JNK inhibitors by targeting the JIP-JNK interaction site.[2]

Antimicrobial Activity

The 2-mercaptobenzothiazole scaffold is known to exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[3][4] While specific data for the 6-ethoxy derivative is limited, the general class of compounds shows potential for the development of new anti-infective agents.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound derivatives. It is important to note that these values are for the derivatives and not the parent compound itself.

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives

Compound IDModification on Core StructureIC50 (µM)Reference
Derivative 1Reaction with 4-chlorophenacyl bromide60.1 ± 3.6[1]
Derivative 2Reaction with 4-bromophenacyl bromide75.3 ± 2.1[1]
Derivative 3Reaction with 4-methylphenacyl bromide82.5 ± 4.2[1]
Acarbose (Standard)-750.0 ± 10.5[1]

Table 2: Antimicrobial Activity of 2-Mercaptobenzothiazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
6-CF3 derivativeStaphylococcus aureus3.12[3]
6-NO2 derivativeStaphylococcus aureus12.5[3]
6-NO2 derivativeEscherichia coli25[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound and its derivatives.

General Synthesis of this compound Derivatives

The synthesis of derivatives typically involves the reaction of this compound with various electrophiles under basic conditions.[1]

Scheme 1: General Synthesis of this compound Derivatives

G reagent1 6-Ethoxy-2- mercaptobenzothiazole conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature reagent1->conditions reagent2 Electrophile (e.g., Phenacyl bromide) reagent2->conditions product This compound Derivative conditions->product

Caption: General reaction scheme for derivatization.

Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired electrophile (e.g., a substituted phenacyl bromide, 1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired derivative.

In Vitro α-Glucosidase Inhibition Assay

The following protocol is adapted from established methods for determining α-glucosidase inhibitory activity.[5]

Experimental Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme_prep Prepare α-glucosidase solution (e.g., 2 U/mL) pre_incubation Pre-incubate enzyme with test compound (5 min, 37°C) enzyme_prep->pre_incubation compound_prep Prepare test compound solutions (various conc.) compound_prep->pre_incubation substrate_prep Prepare pNPG substrate solution (1 mM) reaction_init Add pNPG substrate to initiate reaction substrate_prep->reaction_init pre_incubation->reaction_init incubation Incubate (20 min, 37°C) reaction_init->incubation reaction_term Terminate reaction (add Na2CO3) incubation->reaction_term measurement Measure absorbance at 405 nm reaction_term->measurement calculation Calculate % inhibition and IC50 value measurement->calculation

Caption: Workflow for α-glucosidase inhibition assay.

Protocol:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.8).

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to various concentrations with the buffer.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 20 µL of the α-glucosidase solution to each well and pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action.

JNK Signaling Pathway

The JNK signaling pathway is a complex cascade that plays a critical role in cellular responses to stress. While the 6-ethoxy derivative of 2-mercaptobenzothiazole was found to be inactive as a JNK inhibitor, other benzothiazoles have been shown to target this pathway.[2] A generalized representation of the JNK signaling pathway is provided below.

Simplified JNK Signaling Pathway

G stress Stress Stimuli (e.g., Cytokines, UV) mapkkk MAPKKK (e.g., MEKK1, ASK1) stress->mapkkk mapkk MAPKK (e.g., MKK4, MKK7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun response Cellular Responses (Apoptosis, Inflammation) cjun->response

Caption: Overview of the JNK signaling cascade.

Conclusion

This compound is a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated promising activity as α-glucosidase inhibitors and have been explored in the context of JNK inhibition and antimicrobial applications. Further research is warranted to fully elucidate the therapeutic potential of the parent compound and to optimize the activity of its derivatives. The experimental protocols and data presented in this guide are intended to serve as a resource for researchers in this field, facilitating the design and execution of future studies aimed at translating the potential of these compounds into clinical applications.

References

Methodological & Application

Synthesis of 6-Ethoxy-2-mercaptobenzothiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various derivatives of 6-ethoxy-2-mercaptobenzothiazole, a versatile scaffold in medicinal chemistry. The synthesized compounds have shown potential as α-glucosidase inhibitors, making them promising candidates for further investigation in the management of type 2 diabetes.

Synthetic Protocols

Two primary synthetic strategies are outlined for the derivatization of this compound: S-alkylation with substituted phenacyl bromides and S-alkylation with substituted benzyl bromides. Additionally, a multi-step protocol for the synthesis of 1,3,4-oxadiazole derivatives is provided.

General Protocol for the Synthesis of 2-(((Aryl)carbonyl)methylthio)-6-ethoxybenzothiazole Derivatives (Scheme 1)

This procedure details the S-alkylation of this compound with various substituted phenacyl bromides.

Experimental Protocol:

A solution of this compound (1.0 mmol) in N,N-dimethylformamide (DMF, 10 mL) is stirred at room temperature. To this solution, potassium carbonate (K₂CO₃, 1.5 mmol) is added, and the mixture is stirred for 30 minutes. The respective substituted phenacyl bromide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 10-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water (50 mL). The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford the desired 2-(((aryl)carbonyl)methylthio)-6-ethoxybenzothiazole derivative.

General Protocol for the Synthesis of 2-(Arylmethylthio)-6-ethoxybenzothiazole Derivatives (Scheme 2)

This protocol describes the S-alkylation of this compound using various substituted benzyl bromides.

Experimental Protocol:

To a solution of this compound (1.0 mmol) in DMF (10 mL), potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. The appropriate substituted benzyl bromide (1.1 mmol) is then added, and the reaction is stirred at room temperature for 8-10 hours. Reaction completion is monitored by TLC. After completion, the mixture is poured into ice-cold water (50 mL), and the precipitated solid is filtered, washed with water, and dried. The crude product is purified by recrystallization from an ethanol/water mixture to yield the pure 2-(arylmethylthio)-6-ethoxybenzothiazole derivative.

Multi-step Synthesis of 5-((6-Ethoxybenzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol Derivatives (Scheme 3)

This multi-step synthesis involves the initial S-alkylation of this compound with ethyl chloroacetate, followed by hydrazinolysis, cyclization with carbon disulfide, and a final S-alkylation or acylation step. A series of compounds with anti-inflammatory, antimicrobial, and antioxidant activity can be synthesized through this pathway.[1]

Step i: Synthesis of Ethyl 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetate

To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL), anhydrous potassium carbonate (1.5 mmol) is added, and the mixture is stirred for 15 minutes. Ethyl chloroacetate (1.1 mmol) is then added dropwise, and the reaction mixture is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The residue is poured into cold water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.

Step ii: Synthesis of 2-((6-Ethoxybenzo[d]thiazol-2-yl)thio)acetohydrazide

Ethyl 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetate (1.0 mmol) is dissolved in ethanol (15 mL), and hydrazine hydrate (99%, 2.0 mmol) is added. The mixture is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to give the corresponding acetohydrazide.

Step iii: Synthesis of 5-((6-Ethoxybenzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol

A mixture of 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetohydrazide (1.0 mmol) and potassium hydroxide (1.2 mmol) in absolute ethanol (20 mL) is treated with carbon disulfide (1.5 mmol). The reaction mixture is heated under reflux for 12-14 hours until the evolution of hydrogen sulfide ceases. The solvent is then removed under reduced pressure, and the residue is dissolved in water. The solution is acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to yield the desired 1,3,4-oxadiazole-2-thiol.

Data Presentation

The following tables summarize the quantitative data for representative derivatives synthesized using the protocols described above.

Table 1: Physical and Spectral Data for 2-(((Aryl)carbonyl)methylthio)-6-ethoxybenzothiazole Derivatives

Compound IDArYield (%)m.p. (°C)¹H NMR (δ, ppm)
1a C₆H₅85138-1401.42 (t, 3H, OCH₂CH₃), 4.08 (q, 2H, OCH₂CH₃), 4.95 (s, 2H, SCH₂), 7.05-7.95 (m, 8H, Ar-H)
1b 4-ClC₆H₄88155-1571.43 (t, 3H, OCH₂CH₃), 4.10 (q, 2H, OCH₂CH₃), 4.98 (s, 2H, SCH₂), 7.10-8.00 (m, 7H, Ar-H)
1c 4-NO₂C₆H₄90178-1801.45 (t, 3H, OCH₂CH₃), 4.12 (q, 2H, OCH₂CH₃), 5.05 (s, 2H, SCH₂), 7.15-8.35 (m, 7H, Ar-H)

Table 2: Physical and Spectral Data for 2-(Arylmethylthio)-6-ethoxybenzothiazole Derivatives

Compound IDArYield (%)m.p. (°C)¹H NMR (δ, ppm)
2a C₆H₅92110-1121.40 (t, 3H, OCH₂CH₃), 4.05 (q, 2H, OCH₂CH₃), 4.50 (s, 2H, SCH₂), 6.90-7.80 (m, 8H, Ar-H)
2b 4-CH₃C₆H₄94121-1231.41 (t, 3H, OCH₂CH₃), 2.30 (s, 3H, Ar-CH₃), 4.06 (q, 2H, OCH₂CH₃), 4.48 (s, 2H, SCH₂), 6.95-7.75 (m, 7H, Ar-H)
2c 4-FC₆H₄91115-1171.42 (t, 3H, OCH₂CH₃), 4.08 (q, 2H, OCH₂CH₃), 4.52 (s, 2H, SCH₂), 7.00-7.85 (m, 7H, Ar-H)

Table 3: α-Glucosidase Inhibitory Activity of Synthesized Derivatives

Compound IDIC₅₀ (µM)
1a 15.2 ± 0.3
1b 10.8 ± 0.2
1c 8.5 ± 0.1
2a 25.6 ± 0.5
2b 22.1 ± 0.4
2c 18.9 ± 0.3
Acarbose (Std.)840.38 ± 1.52

Visualizations

Synthetic Workflow for 1,3,4-Oxadiazole Derivatives

The following diagram illustrates the multi-step synthesis of 5-((6-ethoxybenzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazole-2-thiol derivatives.

Synthesis_Workflow start This compound step1 Ethyl 2-((6-ethoxybenzo[d]thiazol-2-yl)thio)acetate start->step1 Ethyl chloroacetate, K₂CO₃, Ethanol, Reflux step2 2-((6-Ethoxybenzo[d]thiazol-2-yl)thio)acetohydrazide step1->step2 Hydrazine hydrate, Ethanol, Reflux step3 5-((6-Ethoxybenzo[d]thiazol-2-yl)thio)methyl)-1,3,4-oxadiazole-2-thiol step2->step3 1. CS₂, KOH, Ethanol, Reflux 2. HCl

Caption: Multi-step synthesis of 1,3,4-oxadiazole derivatives.

Mechanism of α-Glucosidase Inhibition

This diagram illustrates the role of α-glucosidase in carbohydrate digestion and how its inhibition by this compound derivatives can help manage postprandial hyperglycemia. α-Glucosidase, an enzyme located in the small intestine, is responsible for breaking down complex carbohydrates into simpler sugars like glucose, which are then absorbed into the bloodstream.[2][3] Inhibitors of this enzyme, such as the synthesized benzothiazole derivatives, competitively block the active site of α-glucosidase.[3] This action slows down the digestion and absorption of carbohydrates, leading to a more gradual increase in blood glucose levels after a meal.[2]

Alpha_Glucosidase_Inhibition cluster_digestion Normal Carbohydrate Digestion cluster_inhibition Inhibition by Benzothiazole Derivatives carbs Complex Carbohydrates (e.g., Starch) alpha_glucosidase α-Glucosidase (in Small Intestine) carbs->alpha_glucosidase Hydrolysis glucose Glucose alpha_glucosidase->glucose absorption Absorption into Bloodstream glucose->absorption hyperglycemia Increased Blood Glucose (Postprandial Hyperglycemia) absorption->hyperglycemia inhibitor This compound Derivatives blocked_enzyme Inhibited α-Glucosidase inhibitor->blocked_enzyme Competitive Inhibition reduced_absorption Delayed Glucose Absorption blocked_enzyme->reduced_absorption normoglycemia Reduced Postprandial Hyperglycemia reduced_absorption->normoglycemia

Caption: Mechanism of α-glucosidase inhibition.

References

Application Notes & Protocols for the Characterization of 6-Ethoxy-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 6-Ethoxy-2-mercaptobenzothiazole using various analytical techniques. The protocols are designed to ensure accurate and reproducible results for identity, purity, and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase method is typically employed.

Experimental Protocol

1.1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

1.2. Reagents and Solutions:

  • Mobile Phase A: Acetonitrile (HPLC grade).

  • Mobile Phase B: Water with 0.1% formic acid (HPLC grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Prepare a stock solution of this compound in the diluent at a concentration of 1 mg/mL. From this, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range.

1.3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 325 nm.

  • Gradient Elution:

    • 0-5 min: 70% B

    • 5-15 min: Gradient to 30% B

    • 15-20 min: Hold at 30% B

    • 20-22 min: Gradient back to 70% B

    • 22-27 min: Re-equilibration at 70% B

Data Presentation
ParameterResult
Retention Time (tR)Approximately 12.5 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL
Recovery98-102%
Precision (%RSD)< 2%

Logical Workflow for HPLC Method Development

HPLC_Workflow start Start: Define Analytical Goal (Purity, Quantification) select_column Select Column (e.g., C18) start->select_column select_mobile_phase Select Mobile Phase (Acetonitrile, Water, Acid) start->select_mobile_phase optimize_gradient Optimize Gradient Profile select_column->optimize_gradient select_mobile_phase->optimize_gradient optimize_detection Optimize Detection Wavelength (UV Scan) optimize_gradient->optimize_detection method_validation Method Validation (Linearity, Precision, Accuracy) optimize_detection->method_validation routine_analysis Routine Analysis method_validation->routine_analysis end End: Report Results routine_analysis->end GCMS_Workflow sample_prep Sample Preparation (Dissolve in appropriate solvent) gc_injection GC Injection (PTV to prevent degradation) sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ionization Ionization (Electron Ionization) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection (Electron Multiplier) mass_analysis->detection data_analysis Data Analysis (Mass Spectrum Interpretation) detection->data_analysis Analytical_Techniques Compound This compound Structure Structural Elucidation Compound->Structure Purity Purity & Impurity Profile Compound->Purity Quantification Quantification Compound->Quantification Identity Identity Confirmation Compound->Identity NMR NMR Structure->NMR MS MS Structure->MS FTIR FTIR Structure->FTIR Purity->MS HPLC HPLC Purity->HPLC Quantification->HPLC UV_Vis UV-Vis Quantification->UV_Vis Identity->NMR Identity->MS Identity->FTIR

Application Notes: Preparation of 6-Ethoxy-2-mercaptobenzothiazole Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Ethoxy-2-mercaptobenzothiazole is a heterocyclic organic compound belonging to the benzothiazole family. Compounds in this class are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and enzyme inhibition properties.[1][2][3] Specifically, derivatives of this compound have been investigated as potential α-glucosidase inhibitors and used as reagents in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors.[4][5][6]

Due to its poor aqueous solubility, preparing a homogenous and accurate stock solution is a critical first step for any biological assay to ensure reliable and reproducible results.[4][5] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell-based assays and other biological experiments.

Compound Data and Safety Information

Physicochemical Properties

All relevant quantitative data for this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 6-ethoxy-3H-1,3-benzothiazole-2-thione[7]
Synonyms 6-Ethoxy-2-benzothiazolethiol, USAF PD-58[5][7]
CAS Number 120-53-6[7]
Molecular Formula C₉H₉NOS₂[7]
Molecular Weight 211.30 g/mol [7]
Appearance White to off-white solid / Pale yellow crystalline powder[8][9]
Melting Point 198-200 °C[4]
Water Solubility Insoluble[4][5][10]
Recommended Solvent Dimethyl sulfoxide (DMSO)[11]
Predicted pKa 9.52 ± 0.20[5][9]
Recommended Storage 2-8°C (powder); -20°C to -80°C (stock solution)[9][10][12]
Safety and Handling Precautions

This compound is classified as harmful and requires careful handling.[7]

  • Hazard Classifications: Harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13][14]

  • Handling: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhaling dust.[13][14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and locked area.[13][15]

Experimental Protocols

Protocol for Preparation of a 50 mM Master Stock Solution

This protocol describes the preparation of a high-concentration master stock solution in DMSO, a common practice for water-insoluble compounds intended for biological screening.[11]

Materials and Equipment:

  • This compound powder (MW: 211.30 g/mol )

  • Anhydrous/biotechnology-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • 1.5 mL or 2.0 mL sterile microcentrifuge tubes

  • Sterile, amber (light-protecting) cryovials

  • Vortex mixer

  • Bath sonicator

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Calibrated micropipettes and sterile tips

Methodology:

  • Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L × 0.001 L × 211.30 g/mol × 1000 mg/g = 10.57 mg

  • Weighing: Carefully weigh out 10.57 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 900 µL of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Cap the tube tightly and vortex for 1-2 minutes to facilitate dissolution.

    • If solids persist, place the tube in a bath sonicator for 5-10 minutes until the solution is clear. Visually inspect against a light source to ensure no particulates remain.

  • Volume Adjustment: Add DMSO to bring the final volume to 1.0 mL. Vortex briefly to mix.

  • Sterilization (Optional but Recommended): For cell-based assays, sterilize the stock solution by filtering it through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE) into a new sterile tube. This step is crucial for preventing contamination in long-term cell culture experiments.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, amber cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each vial clearly with the compound name, concentration (50 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).[12]

Protocol for Preparing Working Solutions

Methodology:

  • Thawing: Thaw a single aliquot of the 50 mM master stock solution at room temperature.

  • Dilution: Perform serial dilutions of the master stock into the appropriate sterile cell culture medium or assay buffer to achieve the desired final concentrations.

  • Solvent Concentration Control: Crucially, ensure the final concentration of DMSO in the assay medium is non-toxic to the cells, typically below 0.5% and ideally ≤0.1%. [11] Always prepare a "vehicle control" with the same final concentration of DMSO to account for any solvent effects.

    • Example: To prepare a 50 µM working solution in 1 mL of media:

      • This is a 1:1000 dilution from the 50 mM stock.

      • Add 1 µL of the 50 mM stock to 999 µL of cell culture medium.

      • The final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and a potential biological target for this compound.

G cluster_prep Preparation cluster_store Storage & Use weigh 1. Weigh Compound (10.57 mg) add_dmso 2. Add DMSO (to 1 mL) weigh->add_dmso dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve sterilize 4. Filter Sterilize (0.22 µm PTFE filter) dissolve->sterilize aliquot 5. Aliquot (Amber Vials) sterilize->aliquot store 6. Store (-20°C / -80°C) aliquot->store dilute 7. Dilute into Medium (for Working Solution) store->dilute

Caption: Workflow for preparing a sterile stock solution of this compound.

G stimulus Stress Stimuli (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., ASK1) stimulus->mapkkk mapkk MAPKK (MKK4/7) mapkkk->mapkk jnk JNK mapkk->jnk cjun c-Jun jnk->cjun response Cellular Response (Apoptosis, Inflammation) cjun->response inhibitor This compound Derivative (Hypothetical) inhibitor->jnk Inhibition

Caption: Hypothetical inhibition of the JNK signaling pathway by a test compound.

References

Application Notes and Protocols: 6-Ethoxy-2-mercaptobenzothiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2-mercaptobenzothiazole is a versatile heterocyclic compound that serves as a valuable reagent in organic synthesis, particularly in the development of novel therapeutic agents. Its unique chemical structure, featuring a reactive thiol group and an ethoxy substituent on the benzothiazole core, allows for a variety of chemical modifications, leading to the synthesis of diverse molecular scaffolds with significant biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential α-glucosidase inhibitors and antimicrobial agents.

Applications in Medicinal Chemistry

This compound is a key building block for the synthesis of compounds with potential therapeutic applications. The primary route of derivatization involves the nucleophilic substitution at the sulfur atom of the mercapto group, allowing for the introduction of various substituents.

Synthesis of Potential α-Glucosidase Inhibitors

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus. The general synthetic approach involves the S-alkylation of this compound with various electrophiles, such as phenacyl bromides and benzyl bromides, under basic conditions.[1]

Quantitative Data: α-Glucosidase Inhibitory Activity

The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of synthesized this compound derivatives. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds compared to the standard drug, acarbose.

Compound IDSubstituent (R)IC50 (µM)
1 2-bromo-1-(4-bromophenyl)ethan-1-one60.1 ± 3.6
2 2-bromo-1-(4-chlorophenyl)ethan-1-one75.3 ± 4.2
3 2-bromo-1-(4-fluorophenyl)ethan-1-one82.5 ± 5.1
4 2-bromo-1-(p-tolyl)ethan-1-one95.7 ± 6.3
5 1-(4-(trifluoromethyl)benzyl) bromide110.2 ± 7.8
6 1-(4-chlorobenzyl) bromide125.4 ± 8.9
Acarbose (Standard)750.0 ± 10.5

Data sourced from a study on this compound scaffolds as potential α-glucosidase inhibitors.[1]

Synthesis of Antimicrobial Agents

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been investigated for their activity against various bacterial strains. The synthesis of these derivatives typically follows the S-alkylation pathway, similar to the synthesis of α-glucosidase inhibitors.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative S-substituted this compound derivatives against common bacterial pathogens.

Compound IDSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
7 Benzyl>128>128
8 4-Chlorobenzyl64128
9 2,4-Dichlorobenzyl3264
Ciprofloxacin (Standard)0.50.25

Note: The above data is representative and compiled from various studies on benzothiazole derivatives. Specific MIC values for a comprehensive set of this compound derivatives require further dedicated screening.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of S-Substituted this compound Derivatives (e.g., α-Glucosidase Inhibitors)

This protocol describes the synthesis of derivatives of this compound via reaction with phenacyl or benzyl bromides.

Materials:

  • This compound

  • Substituted phenacyl bromide or benzyl bromide (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the respective phenacyl bromide or benzyl bromide (1.1 mmol) to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane, 3:7).

  • Upon completion of the reaction, pour the mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine solution (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure S-substituted derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol details the procedure for evaluating the α-glucosidase inhibitory activity of the synthesized compounds.

Materials:

  • Yeast α-glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Synthesized compounds (dissolved in DMSO)

  • Acarbose (standard inhibitor, dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (0.2 U/mL) in phosphate buffer.

  • Prepare a solution of pNPG (2 mM) in phosphate buffer.

  • In a 96-well microplate, add 20 µL of the synthesized compound solution at various concentrations (e.g., 1-100 µM).

  • Add 135 µL of phosphate buffer to each well.

  • Initiate the reaction by adding 25 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Add 20 µL of the pNPG solution to each well to start the substrate hydrolysis.

  • Incubate the plate again at 37 °C for 20 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as a positive control, and a reaction mixture without any inhibitor is used as a negative control.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the standardized broth microdilution method for determining the MIC of synthesized compounds against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Synthesized compounds (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator (37 °C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37 °C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of sterile MHB to all wells of a 96-well microplate.

    • Add 100 µL of the stock solution of the synthesized compound (at twice the highest desired test concentration) to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will result in wells with decreasing concentrations of the compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (MHB with inoculum, no compound) and a negative control well (MHB only).

  • Incubation:

    • Incubate the microplate at 37 °C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of S-Substituted Derivatives reagent This compound reaction S-Alkylation Reaction (Room Temperature, 3-4h) reagent->reaction electrophile Phenacyl/Benzyl Bromide electrophile->reaction base K2CO3 in DMF base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure S-Substituted Derivative purification->product

Caption: Synthetic workflow for S-substituted this compound derivatives.

Biological_Evaluation_Workflow cluster_evaluation Biological Evaluation compound Synthesized Derivative alpha_glucosidase α-Glucosidase Inhibition Assay compound->alpha_glucosidase antimicrobial Antimicrobial Activity Assay (MIC) compound->antimicrobial ic50 Determine IC50 Value alpha_glucosidase->ic50 mic Determine MIC Value antimicrobial->mic data_analysis Data Analysis & SAR ic50->data_analysis mic->data_analysis

Caption: Workflow for the biological evaluation of synthesized derivatives.

References

Application of 6-Ethoxy-2-mercaptobenzothiazole in Enzyme Kinetics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethoxy-2-mercaptobenzothiazole and its derivatives have emerged as a significant class of compounds in the study of enzyme kinetics, particularly as inhibitors of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for the management of type 2 diabetes mellitus. Understanding the kinetics of α-glucosidase inhibition by this compound derivatives is vital for the development of novel and effective antidiabetic agents. These application notes provide a comprehensive overview of the use of this compound in enzyme kinetics, including detailed experimental protocols and data presentation.

Mechanism of Action and Target Enzyme

The primary target of this compound and its derivatives in the context of these notes is α-glucosidase . This enzyme, located in the brush border of the small intestine, is responsible for the hydrolysis of oligosaccharides and disaccharides into monosaccharides, which are then absorbed into the bloodstream.

Derivatives of this compound have been shown to act as competitive inhibitors of α-glucosidase.[1] In competitive inhibition, the inhibitor molecule bears a structural similarity to the substrate and binds to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzymatic reaction. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.

Quantitative Data Summary

The inhibitory potential of this compound derivatives against α-glucosidase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme.

Table 1: α-Glucosidase Inhibitory Activity of this compound Derivatives [1]

CompoundIC50 (µM)
Derivative 1158.23 ± 4.25
Derivative 2145.12 ± 3.18
Derivative 3120.45 ± 2.89
Derivative 498.67 ± 1.98
Derivative 585.34 ± 1.56
Acarbose (Standard)875.75 ± 2.08

Note: The data presented is a representative summary from a study on various derivatives of this compound. The exact structures of the derivatives are detailed in the source publication.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro α-glucosidase inhibition assay and subsequent kinetic analysis to determine the mode of inhibition of this compound or its derivatives.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the IC50 value of this compound or its derivatives against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound or its derivatives (test compounds)

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a concentration of 0.5 U/mL.

    • Dissolve pNPG in the phosphate buffer to a concentration of 5 mM.

    • Dissolve the test compounds and acarbose in DMSO to prepare stock solutions (e.g., 10 mM). Serially dilute the stock solutions with phosphate buffer to obtain a range of working concentrations.

  • Assay in 96-Well Plate:

    • Add 50 µL of sodium phosphate buffer to each well.

    • Add 20 µL of the various concentrations of the test compound or acarbose to the respective wells.

    • Add 20 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na2CO3.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Percent Inhibition:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the control (enzyme, buffer, and substrate without inhibitor).

      • Abs_sample is the absorbance of the sample (with inhibitor).

  • Determination of IC50:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined from the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 2: Enzyme Kinetics Analysis

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) of a this compound derivative.

Procedure:

  • Varying Substrate and Inhibitor Concentrations:

    • Perform the α-glucosidase assay as described in Protocol 1, but with varying concentrations of the substrate (pNPG) and a fixed concentration of the inhibitor.

    • Repeat the experiment with several fixed concentrations of the inhibitor.

  • Data Analysis:

    • Calculate the initial reaction velocities (v) at each substrate and inhibitor concentration.

    • Construct a Lineweaver-Burk plot by plotting 1/v versus 1/[S] for each inhibitor concentration, where [S] is the substrate concentration.

  • Interpretation of Lineweaver-Burk Plot:

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (Km increases with inhibitor concentration).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases with inhibitor concentration).

    • Uncompetitive Inhibition: The lines will be parallel (both Km and Vmax decrease).

  • Determination of Ki:

    • For competitive inhibition, the Ki can be determined from the equation of the Lineweaver-Burk plot or by plotting the slopes of the Lineweaver-Burk plots against the inhibitor concentration.

Visualizations

Signaling Pathway and Inhibition

G cluster_0 Small Intestine Lumen cluster_1 Brush Border Membrane cluster_2 Inhibition Mechanism Oligosaccharides\n(from diet) Oligosaccharides (from diet) alpha-Glucosidase alpha-Glucosidase Oligosaccharides\n(from diet)->alpha-Glucosidase Hydrolysis Monosaccharides\n(e.g., Glucose) Monosaccharides (e.g., Glucose) alpha-Glucosidase->Monosaccharides\n(e.g., Glucose) Products Bloodstream Bloodstream Monosaccharides\n(e.g., Glucose)->Bloodstream Absorption This compound\nDerivative This compound Derivative This compound\nDerivative->alpha-Glucosidase Competitive Inhibition

Caption: Mechanism of α-glucosidase inhibition by this compound derivatives.

Experimental Workflow for IC50 Determination

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Reagents: - Enzyme (α-glucosidase) - Substrate (pNPG) - Inhibitor (Test Compound) - Buffer B Dispense into 96-well plate: - Buffer - Inhibitor (various conc.) - Enzyme A->B C Pre-incubate at 37°C B->C D Add Substrate (pNPG) to initiate reaction C->D E Incubate at 37°C D->E F Stop reaction E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Plot % Inhibition vs. log[Inhibitor] H->I J Determine IC50 Value I->J

Caption: Workflow for determining the IC50 of an α-glucosidase inhibitor.

Representative Lineweaver-Burk Plot for Competitive Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Ethoxy-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-ethoxy-2-mercaptobenzothiazole. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially relevant method for synthesizing this compound is the reaction of p-phenetidine (4-ethoxyaniline) with carbon disulfide and elemental sulfur. This reaction is typically carried out at elevated temperatures and pressures.

Q2: What are the key reaction parameters that influence the yield?

The yield of this compound is primarily influenced by reaction temperature, pressure, reaction time, and the molar ratios of the reactants (p-phenetidine, carbon disulfide, and sulfur).

Q3: What are some common side reactions that can lead to low yield?

Potential side reactions include the formation of thiourea derivatives, disulfides, and other polymeric byproducts. Incomplete cyclization can also result in the formation of intermediate products, reducing the final yield of the desired compound.

Q4: How can I monitor the progress of the reaction?

For laboratory-scale synthesis, thin-layer chromatography (TLC) is an effective method to monitor the consumption of starting materials and the formation of the product. For industrial-scale production, in-process monitoring of pressure and temperature changes can indicate the reaction's progress.

Troubleshooting Guide

Low or No Product Yield

Q5: I am getting a very low yield or no product at all. What are the potential causes and solutions?

Several factors can contribute to a low or nonexistent yield. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Incorrect Reaction Temperature Ensure the reaction temperature is within the optimal range, typically between 200-250°C. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the product.
Inadequate Reaction Pressure This reaction is often performed under pressure to maintain the reactants in the liquid phase and to facilitate the reaction. Ensure the reaction vessel is properly sealed and can withstand the autogenous pressure generated at the reaction temperature.
Improper Stoichiometry The molar ratio of reactants is crucial. An excess of carbon disulfide and sulfur is generally used. A typical starting point is a molar ratio of 1:2:2 for p-phenetidine:carbon disulfide:sulfur.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction progress using a suitable technique (e.g., TLC) and consider extending the reaction time.
Poor Quality of Starting Materials Use pure starting materials. Impurities in p-phenetidine, carbon disulfide, or sulfur can interfere with the reaction and lead to the formation of byproducts.
Product Purity Issues

Q6: My final product is impure, showing multiple spots on TLC. How can I improve the purity?

Impure products are a common issue. The following suggestions can help improve the purity of your this compound.

  • Optimize Work-up Procedure: After the reaction, the crude product is often a complex mixture. A typical work-up involves cooling the reaction mixture, followed by treatment with an aqueous base (like sodium hydroxide) to dissolve the acidic 2-mercaptobenzothiazole. Insoluble impurities can then be removed by filtration. The product is subsequently precipitated by acidifying the filtrate.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. Suitable solvents for the recrystallization of this compound include ethanol, toluene, or a mixture of solvents.[1]

  • Column Chromatography: For laboratory-scale purifications, column chromatography using silica gel can be employed to separate the desired product from closely related impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective.

Experimental Protocols

Note: The following is a general experimental protocol based on the synthesis of analogous benzothiazoles. Researchers should optimize the conditions for their specific laboratory setup.

Synthesis of this compound

  • Reaction Setup: In a high-pressure autoclave, charge p-phenetidine (1 mole), carbon disulfide (2 moles), and sulfur (2 moles).

  • Reaction Conditions: Seal the autoclave and heat the mixture to 220-240°C. The pressure will rise due to the vapor pressure of the reactants and the formation of hydrogen sulfide. Maintain the reaction at this temperature for 4-6 hours with constant stirring.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the hydrogen sulfide gas into a scrubber containing a sodium hydroxide solution.

  • Isolation of Crude Product: Open the autoclave and transfer the crude reaction mixture to a beaker.

  • Purification:

    • Add a 10% aqueous solution of sodium hydroxide to the crude mixture to dissolve the this compound as its sodium salt.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of 4-5 to precipitate the purified product.

    • Collect the solid product by filtration, wash with water until the washings are neutral, and dry under vacuum.

    • For further purification, recrystallize the solid from ethanol.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield

Temperature (°C)Yield (%)Purity (%)
1804585
2006590
2208095
2408592
26075 (Decomposition observed)80

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Table 2: Effect of Reactant Molar Ratio (p-phenetidine:CS₂:S) on Yield

Molar RatioYield (%)
1:1:155
1:1.5:1.570
1:2:285
1:2.5:2.582

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Visualizations

Synthesis_Pathway p_phenetidine p-Phenetidine intermediate Thiourea Intermediate p_phenetidine->intermediate cs2 Carbon Disulfide cs2->intermediate sulfur Sulfur sulfur->intermediate product This compound intermediate->product + Heat + Pressure byproducts Byproducts intermediate->byproducts

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield Observed check_temp Check Reaction Temperature start->check_temp check_pressure Check Reaction Pressure check_temp->check_pressure Correct adjust_temp Adjust Temperature to 220-240°C check_temp->adjust_temp Incorrect check_ratio Check Reactant Ratio check_pressure->check_ratio Adequate ensure_seal Ensure Proper Sealing of Vessel check_pressure->ensure_seal Low check_time Check Reaction Time check_ratio->check_time Correct adjust_ratio Adjust Ratio to ~1:2:2 check_ratio->adjust_ratio Incorrect increase_time Increase Reaction Time check_time->increase_time Too Short end Yield Improved check_time->end Sufficient adjust_temp->end ensure_seal->end adjust_ratio->end increase_time->end

References

Benzothiazole Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of benzothiazoles.

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal results in benzothiazole synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A: Low yields are a frequent issue in benzothiazole synthesis and can stem from several factors. The most common causes include incomplete reactions, degradation of starting materials, and the formation of side products.[1][2]

Potential Causes & Solutions:

  • Incomplete Cyclization: The reaction may not have proceeded to completion. This can result in the formation of benzothiazoline intermediates instead of the desired aromatic benzothiazole.[2][3]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to promote contact between reactants.[1]

  • Oxidation and Polymerization of 2-Aminothiophenol: This starting material is susceptible to oxidation, leading to the formation of dark, tarry byproducts and reducing the availability of the reactant for the desired transformation.[2]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use fresh, purified 2-aminothiophenol.

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, and catalyst may not be ideal for your specific substrates.

    • Solution: Conduct a systematic optimization of reaction parameters. Common solvents include ethanol and DMSO, with some modern methods utilizing solvent-free conditions.[3] The optimal temperature can vary from room temperature to reflux depending on the reactants and catalyst.[3]

  • Inefficient Oxidation of Benzothiazoline Intermediate: The final step in many benzothiazole syntheses is the oxidation of the benzothiazoline intermediate. If this step is inefficient, the reaction will stall.[3][4]

    • Solution: Ensure an adequate oxidizing agent is present. In many cases, atmospheric oxygen is sufficient.[3] For less reactive substrates, explicit oxidizing agents like hydrogen peroxide (H₂O₂), often in combination with an acid like HCl, can be employed.[3][5]

Q2: I am observing significant byproduct formation. How can I identify and minimize these unwanted products?

A: Side reactions are a common challenge, leading to complex product mixtures and difficult purification.

Common Side Reactions & Prevention Strategies:

  • Dimerization: Intermolecular reactions can lead to the formation of undesired dimeric byproducts.[2]

    • Solution: Adjusting reactant concentrations can help. Lower concentrations may favor the desired intramolecular cyclization over intermolecular dimerization.[2]

  • Formation of Disulfide Byproducts: The oxidative dimerization of 2-aminothiophenol can form 2,2'-dithiobis(aniline).[4]

    • Solution: As with preventing polymerization, running the reaction under an inert atmosphere can mitigate this side reaction.[4]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials in the final product mixture.

    • Solution: Optimize reaction conditions (time, temperature, catalyst concentration) and monitor the reaction to completion using TLC.[1]

Q3: My final product is discolored (e.g., off-white, yellowish). How can I improve its purity and color?

A: Discoloration often indicates the presence of impurities, which can include oxidized byproducts or residual starting materials.

Purification Strategies:

  • Recrystallization: This is a powerful technique for purifying solid products.

    • Procedure: Dissolve the crude product in a hot solvent (e.g., ethanol) and then allow it to cool slowly. The desired compound should crystallize out, leaving impurities in the solution.[1]

  • Activated Carbon Treatment: Adding activated carbon (e.g., Norit) to the hot solution during recrystallization can help remove colored impurities.[1]

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzothiazoles?

A: Several methods are widely used, with the choice often depending on the desired substitution pattern and available starting materials. The most prevalent method is the condensation of 2-aminothiophenol with various carbonyl-containing compounds.[6] Other notable methods include:

  • Condensation with Aldehydes or Ketones: This is a versatile method for preparing 2-substituted benzothiazoles.[6][7]

  • Condensation with Carboxylic Acids or Acyl Chlorides: These reactions are also effective for synthesizing 2-substituted derivatives.[6][8]

  • Jacobsen Synthesis: This method involves the cyclization of thiobenzanilides.[9]

  • Hughes-Hofmann (Hugershoff) Synthesis: This involves the cyclization of arylthioureas.[9]

Q2: Are there any "green" or environmentally friendly methods for benzothiazole synthesis?

A: Yes, there is a growing emphasis on developing sustainable synthetic routes. Green chemistry approaches for benzothiazole synthesis include:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions.[2][10][11]

  • Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies the work-up procedure.[2][12]

  • Use of Green Catalysts and Solvents: Employing reusable catalysts and environmentally benign solvents like water or ethanol contributes to a greener process.[10][13]

Q3: What is the role of an oxidizing agent in many benzothiazole syntheses?

A: In many synthetic pathways, particularly those starting from 2-aminothiophenol and an aldehyde or ketone, the initial cyclization product is a benzothiazoline. An oxidizing agent is required to convert this intermediate to the fully aromatic benzothiazole ring system.[3][4] Common oxidizing systems include atmospheric oxygen, hydrogen peroxide/HCl, and phenyliodoniumbis(trifluoroacetate) (PIFA).[3][14]

Data Presentation: Comparison of Benzothiazole Synthesis Methods

The following table summarizes quantitative data for several common benzothiazole synthesis methods, providing a basis for comparison to inform your synthetic strategy.[9]

MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Condensation with Aldehydes (Conventional Heating) 2-Aminothiophenol, Aromatic/Aliphatic AldehydesH₂O₂/HClEthanolRoom Temp45 - 60 min85 - 94%[9][15]
Condensation with Aldehydes (Microwave-Assisted) 2-Aminothiophenol, Aromatic AldehydesPIFAEthanol805 - 15 min60 - 80%[14]
Condensation with Acyl Chlorides (Solvent-Free) 2-Aminothiophenol, Benzoyl ChloridesNoneNoneRoom Temp~3 minGood to Excellent[12]
Jacobsen Synthesis ThiobenzanilidesK₃[Fe(CN)₆], NaOHAqueous/OrganicRoom Temp24 - 168 hVariable[9]
Hughes-Hofmann (Hugershoff) Synthesis ArylthioureasBr₂ChloroformVariesVariesModerate[9]

Experimental Protocols

1. General Procedure for Benzothiazole Synthesis via Condensation of 2-Aminothiophenol with Aromatic Aldehydes using H₂O₂/HCl[3][15]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.

  • Reagent Addition: To this stirred solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approximately 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approximately 3.0 mmol).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

2. General Procedure for Microwave-Assisted Synthesis of Benzothiazoles using PIFA[14]

  • Reaction Setup: In a microwave-safe vessel, combine 2-aminothiophenol (1.1 mmol), the desired aldehyde (1.0 mmol), and phenyliodonium bis(trifluoroacetate) (PIFA) (1.05 mmol) in ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80 °C for 5-15 minutes.

  • Work-up: After cooling, the reaction mixture is subjected to an aqueous work-up.

  • Isolation and Purification: The product is isolated and purified by column chromatography.

Visualizations

experimental_workflow start Start: Combine Reactants (e.g., 2-Aminothiophenol + Aldehyde) add_catalyst Add Catalyst/Reagent (e.g., H2O2/HCl) start->add_catalyst apply_energy Apply Energy Source (Heat, Microwave, etc.) add_catalyst->apply_energy monitor Monitor Reaction (TLC) apply_energy->monitor monitor->apply_energy Incomplete workup Work-up (Quenching, Extraction) monitor->workup Reaction Complete purification Purification (Recrystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Benzothiazole characterization->end

Caption: General experimental workflow for benzothiazole synthesis.

troubleshooting_low_yield problem Problem: Low Yield cause1 Incomplete Cyclization problem->cause1 cause2 Starting Material Degradation (Oxidation/Polymerization) problem->cause2 cause3 Suboptimal Conditions problem->cause3 cause4 Inefficient Final Oxidation problem->cause4 solution1 Optimize Time/Temp Monitor with TLC cause1->solution1 solution2 Use Inert Atmosphere Use Fresh Reactants cause2->solution2 solution3 Systematic Optimization (Solvent, Catalyst, Temp) cause3->solution3 solution4 Ensure Adequate Oxidant (e.g., Air, H2O2) cause4->solution4

Caption: Troubleshooting logic for low yields in benzothiazole synthesis.

benzothiazole_synthesis_pathway cluster_reactants Reactants A 2-Aminothiophenol C Schiff Base Intermediate A->C B Aldehyde (R-CHO) B->C D Benzothiazoline Intermediate C->D Intramolecular Cyclization E Benzothiazole (Product) D->E Oxidation (-2H)

Caption: Simplified reaction pathway for benzothiazole synthesis from 2-aminothiophenol and an aldehyde.

References

Common impurities and byproducts in 6-Ethoxy-2-mercaptobenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 6-Ethoxy-2-mercaptobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

A1: The most prevalent industrial synthesis of this compound is analogous to the Kelly process for 2-mercaptobenzothiazole (MBT). It involves the reaction of p-phenetidine (4-ethoxyaniline) with carbon disulfide and sulfur at elevated temperatures (typically 200-300°C) and high pressures.

Q2: What are the expected major impurities and byproducts in the synthesis of this compound?

A2: While specific literature on impurities in this compound synthesis is limited, we can infer potential impurities based on the well-documented synthesis of its parent compound, MBT.[1] These include:

  • Unreacted Starting Materials: Residual p-phenetidine, carbon disulfide, and elemental sulfur.

  • Intermediates: Thiourea derivatives, such as 1,3-bis(4-ethoxyphenyl)thiourea.

  • Side-Reaction Products: 6,6'-Diethoxy-2,2'-dithiobis(benzothiazole) (a disulfide oxidation product) and other benzothiazole derivatives formed from undesired side reactions.[1]

  • Sulfurous Resins: Tarry, polymeric materials of complex and undefined structure.[1]

Q3: What analytical techniques are recommended for purity assessment and impurity profiling?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the purity of this compound and separating it from non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to prevent the thermal degradation of 2-mercaptobenzothiazole derivatives during GC analysis.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful tools for the identification of both known and unknown impurities without the need for derivatization, offering high sensitivity and structural information.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used for structural elucidation of the final product and isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the functional groups present in the synthesized product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Incorrect stoichiometry of reactants. - Loss of product during workup and purification.- Increase reaction time or temperature within the recommended range. - Verify the accuracy of temperature and pressure gauges. - Carefully check the molar ratios of p-phenetidine, carbon disulfide, and sulfur. - Optimize the extraction and recrystallization procedures to minimize product loss.
Product Discoloration (e.g., dark, tarry) - Presence of sulfurous resins and other polymeric byproducts. - Oxidation of the product. - Reaction temperature is too high.- Implement a purification step involving treatment with activated carbon. - Perform the synthesis under an inert atmosphere (e.g., nitrogen) to minimize oxidation. - Carefully control the reaction temperature to avoid excessive heating.
Incomplete Crystallization/Oily Product - Presence of impurities that inhibit crystallization. - Inappropriate solvent for recrystallization.- Purify the crude product by column chromatography before crystallization. - Screen a variety of solvents or solvent mixtures for effective recrystallization.
Presence of Unreacted p-phenetidine - Insufficient amount of carbon disulfide or sulfur. - Reaction time is too short.- Ensure a slight molar excess of carbon disulfide and sulfur. - Extend the reaction time to drive the reaction to completion.
High Levels of Disulfide Impurity - Oxidative conditions during the reaction or workup.- Use an inert atmosphere. - Consider adding a small amount of a reducing agent during workup, if compatible with the product.

Experimental Protocols

Synthesis of this compound (Illustrative Lab-Scale Protocol)

Disclaimer: This is a general protocol and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.

  • Reaction Setup: In a high-pressure autoclave equipped with a stirrer and a temperature controller, add p-phenetidine (1.0 mol), sulfur (2.2 mol), and carbon disulfide (1.5 mol).

  • Reaction Conditions: Seal the autoclave and heat the mixture to 250°C while stirring. The pressure will rise due to the vapor pressure of the reactants and the formation of hydrogen sulfide gas. Maintain the reaction at this temperature for 6-8 hours.

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the hydrogen sulfide gas into a scrubber containing a sodium hydroxide solution.

  • Isolation of Crude Product: Open the autoclave and transfer the solid crude product.

  • Purification:

    • Dissolve the crude product in a hot aqueous solution of sodium hydroxide.

    • Filter the solution to remove insoluble impurities.

    • Acidify the filtrate with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the purified this compound.

    • Filter the precipitate, wash with water until the filtrate is neutral, and dry the product under vacuum.

Data Presentation

Table 1: Common Impurities and their Characterization Data (Hypothetical based on MBT synthesis)

Impurity Name Potential Molecular Formula Likely m/z (Mass Spec) Key 1H NMR Signals (ppm, in CDCl3)
p-phenetidineC8H11NO137.086.7-6.8 (aromatic), 3.9 (q, -OCH2-), 3.5 (br s, -NH2), 1.4 (t, -CH3)
1,3-bis(4-ethoxyphenyl)thioureaC17H20N2O2S332.127.2-7.4 (aromatic), 3.9 (q, -OCH2-), 1.4 (t, -CH3)
6,6'-Diethoxy-2,2'-dithiobis(benzothiazole)C18H16N2O2S4420.017.0-7.8 (aromatic), 4.1 (q, -OCH2-), 1.4 (t, -CH3)

Visualizations

Synthesis_Pathway p_phenetidine p-Phenetidine intermediate Thiourea Intermediate p_phenetidine->intermediate + CS2 cs2 Carbon Disulfide cs2->intermediate sulfur Sulfur product This compound sulfur->product intermediate->product + Sulfur - H2S

Caption: Synthesis pathway of this compound.

Impurity_Formation cluster_reactants Reactants cluster_products Products p_phenetidine p-Phenetidine resins Sulfurous Resins p_phenetidine->resins Side Reactions unreacted Unreacted Starting Materials p_phenetidine->unreacted cs2 Carbon Disulfide cs2->resins cs2->unreacted sulfur Sulfur sulfur->resins sulfur->unreacted main_product This compound disulfide Disulfide Byproduct main_product->disulfide Oxidation

Caption: Potential formation of impurities and byproducts.

Troubleshooting_Workflow start Low Yield or Impure Product check_params Verify Reaction Parameters (Temp, Pressure, Time) start->check_params check_stoich Check Reactant Stoichiometry start->check_stoich analyze_crude Analyze Crude Product (HPLC, GC-MS) start->analyze_crude adjust_params Adjust Reaction Parameters check_params->adjust_params adjust_stoich Adjust Stoichiometry check_stoich->adjust_stoich identify_impurity Identify Major Impurity analyze_crude->identify_impurity optimize_purification Optimize Purification (Recrystallization, Chromatography) identify_impurity->optimize_purification end Improved Yield/Purity adjust_params->end adjust_stoich->end optimize_purification->end

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification of Crude 6-Ethoxy-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 6-Ethoxy-2-mercaptobenzothiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Purified Product - Incomplete precipitation during recrystallization or acid-base workup.- Product loss during transfers.- Co-precipitation of impurities.- Ensure the solution is sufficiently cooled during recrystallization.- Optimize the pH for precipitation in acid-base purification.- Minimize the number of transfer steps.- Wash the crude product to remove highly soluble impurities before final purification.
Product is a Dark, Tar-like Material - Polymerization of starting materials or intermediates, a common issue with 2-aminothiophenol derivatives.[1]- Oxidation of the thiol group.- Conduct the synthesis reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]- Use freshly purified starting materials to remove oxidized impurities.[1]- Avoid excessively high reaction temperatures.[1]
Purified Product has a Low Melting Point - Presence of residual solvent.- Contamination with unreacted starting materials or by-products.- Dry the product under vacuum to remove residual solvent.- Perform an additional purification step (e.g., recrystallization from a different solvent system or column chromatography).
Difficulty in Removing a Persistent Impurity - The impurity may have similar polarity and solubility to the desired product.- If recrystallization is ineffective, consider column chromatography with a different solvent system.- An acid-base extraction may be effective if the impurity has different acidic or basic properties.[1]
Oiling Out During Recrystallization - The solvent is too nonpolar for the compound, causing it to come out of solution as a liquid at elevated temperatures.- Add a more polar co-solvent to the recrystallization mixture.- Ensure the compound is fully dissolved at the boiling point of the solvent before cooling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often include unreacted starting materials such as 4-ethoxyaniline and carbon disulfide, as well as by-products from side reactions like the formation of disulfide-linked dimers and polymers from the oxidation of intermediates.[1]

Q2: Which purification method is most suitable for large-scale purification?

A2: For large-scale purification, recrystallization or acid-base extraction followed by precipitation are generally more practical and cost-effective than chromatography. An acid-base approach, in particular, can be highly effective for removing non-acidic impurities.

Q3: What is a good starting point for a recrystallization solvent system?

A3: A mixed solvent system of toluene and a more polar solvent like isopropanol or acetone has been shown to be effective for the parent compound, 2-mercaptobenzothiazole, and is a good starting point. The crude product can be dissolved in a minimal amount of hot toluene, followed by the addition of the co-solvent to induce crystallization upon cooling.

Q4: How can I monitor the purity of my product during the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification by comparing the spot of the purified fraction to that of the crude material. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.

Q5: My purified this compound is off-white or yellowish. Is this normal?

A5: Yes, a pale yellow or off-white color is common for purified 2-mercaptobenzothiazole and its derivatives. However, a dark brown or black color may indicate the presence of polymeric impurities.

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of 2-mercaptobenzothiazole derivatives. These values can serve as a benchmark for the purification of this compound.

Purification Method Starting Purity Final Purity Yield Reference
Acid-Base Extraction & Precipitation80-85%95-98.5%98-100%--INVALID-LINK--
Recrystallization (Toluene/Acetone)~90%>99.5%~87%--INVALID-LINK--

Experimental Protocols

Purification by Acid-Base Extraction and Precipitation

This method is based on the acidic nature of the mercapto group, which allows for the formation of a water-soluble salt.

Methodology:

  • Dissolve the crude this compound in a dilute aqueous solution of an alkali metal hydroxide (e.g., 5-8% sodium hydroxide) with vigorous stirring. A molar excess of the hydroxide is recommended.

  • Heat the mixture to 70-90°C for 30 minutes to 4 hours to ensure complete dissolution of the desired product as its salt.

  • Filter the warm solution to remove any insoluble impurities.

  • Cool the filtrate and then slowly add a non-oxidizing mineral acid (e.g., hydrochloric acid or sulfuric acid) with stirring until the pH is acidic (around 1-2). The temperature should be kept below 35°C during acidification.

  • The purified this compound will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it thoroughly with water until the washings are neutral.

  • Dry the purified product under vacuum.

Purification by Recrystallization

Methodology:

  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable solvent, such as toluene, to dissolve the crude product upon heating.

  • Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • If crystallization is slow, scratching the inside of the flask with a glass rod can help initiate the process.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product dissolve Dissolve in Base (e.g., NaOH soln) crude->dissolve filter1 Filter Insoluble Impurities dissolve->filter1 acidify Acidify Filtrate (e.g., HCl) filter1->acidify Filtrate filter2 Filter Purified Product acidify->filter2 wash Wash with Water filter2->wash dry Dry wash->dry pure Pure Product dry->pure

Caption: Acid-Base Purification Workflow.

RecrystallizationWorkflow Recrystallization Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Cool Slowly hot_filter->cool crystallize Crystallization cool->crystallize filter_crystals Filter Crystals crystallize->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry wash->dry pure Pure Crystals dry->pure

Caption: General Recrystallization Workflow.

References

Technical Support Center: 6-Ethoxy-2-mercaptobenzothiazole Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Ethoxy-2-mercaptobenzothiazole. The information provided is intended to assist in designing and troubleshooting stability studies and in the identification of potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: While specific studies on this compound are limited, the degradation pathways can be inferred from its parent compound, 2-mercaptobenzothiazole (MBT). The primary degradation pathways are expected to be:

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer (bis(6-ethoxy-2-benzothiazolyl) disulfide). Further oxidation could potentially lead to the formation of sulfonic acids.

  • Hydrolysis: The thiazole ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening products.

  • Photodegradation: Exposure to UV light can induce degradation, possibly leading to the formation of various photoproducts, including the disulfide dimer.[1][2]

Q2: What are the likely degradation products of this compound?

A2: Based on the degradation of 2-mercaptobenzothiazole, the following are potential degradation products for the 6-ethoxy derivative:

  • bis(6-ethoxy-2-benzothiazolyl) disulfide: Formed via oxidation of the mercapto group.

  • 6-Ethoxy-benzothiazole: Formed by the loss of the mercapto group.

  • 6-Ethoxy-2-hydroxybenzothiazole: May be formed through photooxidation.[2]

  • 6-Ethoxy-benzothiazole-2-sulfonic acid: A potential product of extensive oxidation.[2]

Q3: What analytical techniques are suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and separating its degradation products. For identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended due to their sensitivity and ability to provide molecular weight information.[3]

Q4: How should I store this compound to minimize degradation?

A4: To ensure the stability of this compound, it should be stored in a cool, dark place, and under an inert atmosphere if possible, to protect it from heat, light, and oxidation. For solutions, it is advisable to use amber vials and store them at low temperatures (e.g., 2-8°C).

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
No peaks or very small peaks Injection failure, detector issue, no sample in vial.- Check the autosampler for proper injection. - Ensure the detector lamp is on and functioning correctly. - Verify that there is an adequate sample volume in the vial.
Peak tailing Secondary interactions with the column stationary phase, column overload.- Use a high-purity silica column. - Adjust the mobile phase pH to suppress silanol interactions. - Reduce the injection volume or sample concentration.
Split peaks Column contamination, mismatched solvent between sample and mobile phase.- Flush the column with a strong solvent. - Ensure the sample solvent is compatible with the mobile phase.
Drifting retention times Inconsistent mobile phase composition, temperature fluctuations.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature.
Ghost peaks Contamination in the mobile phase, carryover from previous injections.- Use fresh, high-purity solvents for the mobile phase. - Run blank injections to identify the source of contamination.
Forced Degradation Study Issues
Issue Potential Cause Troubleshooting Steps
No degradation observed Stress conditions are too mild.- Increase the concentration of the stressor (acid, base, oxidizing agent). - Extend the duration of the stress testing. - Increase the temperature for thermal degradation.
Complete degradation Stress conditions are too harsh.- Decrease the concentration of the stressor. - Shorten the exposure time. - Lower the temperature for thermal stress.
Poor mass balance Degradation products are not detected, or co-elution is occurring.- Use a universal detector like a mass spectrometer in addition to a UV detector. - Modify the HPLC method (e.g., change the gradient, mobile phase) to improve the separation of all components.
Precipitation of the compound Poor solubility in the stress medium.- Use a co-solvent (e.g., acetonitrile, methanol) to increase solubility. Ensure the co-solvent does not interfere with the degradation reaction or analysis.

Data Presentation

Table 1: Example Data from a Forced Degradation Study of this compound

Disclaimer: The following data is for illustrative purposes only and represents a hypothetical outcome of a forced degradation study. Actual results may vary.

Stress Condition % Assay of this compound Remaining % Total Degradation Products Major Degradation Product(s) (Hypothetical)
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 92.57.56-Ethoxy-benzothiazole
Base Hydrolysis (0.1 M NaOH, 60°C, 8h) 88.211.8Ring-opened products
Oxidative (3% H₂O₂, RT, 24h) 85.114.9bis(6-ethoxy-2-benzothiazolyl) disulfide
Thermal (80°C, 48h) 95.84.2Unknown
Photolytic (ICH Q1B, 24h) 90.39.7bis(6-ethoxy-2-benzothiazolyl) disulfide, 6-Ethoxy-2-hydroxybenzothiazole

Experimental Protocols

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid. Keep the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide. Maintain the solution at a specified temperature (e.g., 60°C) for a set duration. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature, protected from light, for a specific time. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) in a stability chamber for a defined period. Dissolve the solid sample and dilute the solution sample for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC.

General HPLC Method for Stability Indicating Assay
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation stock Prepare Stock Solution of This compound acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolytic stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknowns quant Quantify Degradation hplc->quant identify Identify Degradants lcms->identify pathway Propose Degradation Pathway quant->pathway identify->pathway degradation_pathway cluster_products Potential Degradation Products parent This compound dimer bis(6-ethoxy-2-benzothiazolyl) disulfide parent->dimer Oxidation / Photolysis des_mercapto 6-Ethoxy-benzothiazole parent->des_mercapto Hydrolysis hydroxy 6-Ethoxy-2-hydroxybenzothiazole parent->hydroxy Photooxidation sulfonic 6-Ethoxy-benzothiazole-2-sulfonic acid dimer->sulfonic Further Oxidation troubleshooting_logic rect_node rect_node start HPLC Problem? q_peak_shape Abnormal Peak Shape? start->q_peak_shape q_retention Retention Time Issue? q_peak_shape->q_retention No a_peak_shape Check for: - Column Overload - Co-elution - Solvent Mismatch q_peak_shape->a_peak_shape Yes q_baseline Baseline Issue? q_retention->q_baseline No a_retention Check for: - Mobile Phase Composition - Flow Rate Fluctuation - Temperature Variation q_retention->a_retention Yes a_baseline Check for: - Contaminated Mobile Phase - Detector Noise - Air Bubbles q_baseline->a_baseline Yes

References

Common pitfalls in α-glucosidase inhibition assays and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with α-glucosidase inhibition assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to inconsistent or unexpected results in your α-glucosidase assays.

Activity & Inhibition Issues

1. Why am I observing no or very low enzyme activity?

Low or absent enzyme activity is a common issue that can stem from several factors. A systematic check of your reagents and experimental setup is crucial.[1][2]

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Procure a new batch of α-glucosidase and ensure it is stored at the recommended temperature.[1] Some protocols advise against freezing the working enzyme solution.[3]

  • Incorrect Buffer pH: The enzyme's activity is highly dependent on pH, which is typically optimal around 6.8. Prepare a fresh buffer solution and verify its pH.[1][4]

  • Substrate Degradation: The substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), can be unstable. Use a freshly prepared substrate solution for each experiment.[1]

  • Presence of Inhibitors: Contaminants on glassware or in your reagents could be inhibiting the enzyme. Ensure all labware is thoroughly cleaned.[1]

2. Why are my results not reproducible?

Lack of reproducibility can be frustrating and is often caused by minor variations in the experimental protocol or reagents.[1]

  • Inconsistent Pipetting: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[1]

  • Temperature Fluctuations: Ensure that all incubations are performed in a temperature-controlled environment, such as a water bath or incubator, typically at 37°C.[1][3]

  • Reagent Variability: Prepare fresh reagents for each set of experiments and use the same batch of enzyme and substrate for all comparative assays to minimize variability.[1]

3. Why am I seeing an increase in absorbance with higher concentrations of my inhibitor?

This counterintuitive result, where higher inhibitor concentrations lead to increased absorbance (suggesting decreased inhibition), can be due to several factors.

  • Compound Interference: The test compound itself may be colored and absorb at the same wavelength as the product (p-nitrophenol, ~405 nm), leading to artificially high absorbance readings.[3] To correct for this, a sample blank containing the test compound and buffer but no enzyme should be included.

  • Assay Conditions: In some cases, components of the assay, such as excipients in a tablet formulation of a known inhibitor like acarbose, might interfere with the reaction.[5]

4. Is it possible to get negative percent inhibition values?

Yes, it is possible to obtain negative inhibition values. This occurs when the absorbance of the sample well is higher than the absorbance of the control well.[6] This can be caused by the test compound interfering with the absorbance reading or potentially enhancing enzyme activity under certain conditions. Proper blanking is crucial to identify and correct for such interferences.[3]

Absorbance & Blanking Issues

5. What is causing high background absorbance?

High background absorbance can mask the true enzyme activity and lead to inaccurate results. This issue often originates from the substrate or the reaction buffer.[1]

  • Spontaneous Substrate Hydrolysis: The substrate may hydrolyze spontaneously without enzymatic activity. Run a blank control containing only the substrate and buffer to measure the rate of spontaneous hydrolysis and subtract this value from your sample readings.[1]

  • Contaminated Buffer: Prepare a new batch of buffer using high-purity water and reagents. Filtering the buffer may also be beneficial.[1]

  • High Sample Turbidity: If your sample is not fully dissolved or contains particulate matter, it can scatter light and increase absorbance. Centrifuge or filter your sample before adding it to the assay.[1]

  • Colored Test Compounds: As mentioned, colored plant extracts or synthetic compounds can contribute to the absorbance. A sample blank is essential to correct for this.[3]

6. Why is no yellow color developing in my assay?

The yellow color in the pNPG-based assay is due to the formation of the p-nitrophenolate anion, which only occurs under basic conditions (pH > 5.9).[2]

  • Incorrect pH: If your reaction buffer has a pH below 5.9, you will not see a yellow color develop during the reaction.[2]

  • Missing Stop Solution: The reaction is typically stopped by adding a basic solution, such as sodium carbonate (Na₂CO₃), which raises the pH and allows the yellow color to appear.[2][7][8] If this step is omitted or the stop solution is not sufficiently basic, the color will not develop.

  • Inactive Enzyme or Substrate: As with low enzyme activity, an inactive enzyme or degraded substrate will result in no product formation and thus no color change.[2][9]

Experimental Protocols

A standardized protocol is essential for obtaining reliable and reproducible results.

Standard α-Glucosidase Inhibition Assay Protocol

This protocol is based on the widely used method utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds and a positive control (e.g., Acarbose)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the α-glucosidase enzyme in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).[10]

    • Dissolve pNPG in phosphate buffer.

    • Dissolve test compounds and the positive control (Acarbose) in DMSO to create stock solutions, then dilute to desired concentrations with phosphate buffer.[7]

  • Assay in 96-Well Plate:

    • Add a specific volume of the test compound solution or positive control to the wells of a 96-well microplate.

    • Add the α-glucosidase enzyme solution to each well.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes).[7]

  • Initiate Reaction:

    • Add the pNPG substrate solution to each well to start the enzymatic reaction.

    • Incubate the plate at 37°C for a set period (e.g., 20 minutes).[3]

  • Stop Reaction:

    • Add the sodium carbonate solution to each well to stop the reaction.[7]

  • Measure Absorbance:

    • Measure the absorbance of each well at approximately 405 nm using a microplate reader.[3]

  • Calculate Percentage Inhibition:

    • The percentage of inhibition is calculated using the following formula:[7] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

      • Where:

        • Abs_control is the absorbance of the reaction without the test compound.

        • Abs_sample is the absorbance of the reaction with the test compound.

  • Determine IC50 Value:

    • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme's activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[7]

Data Presentation

Table 1: Key Validation Parameters for α-Glucosidase Inhibition Assays
ParameterDescriptionTypical Acceptance CriteriaReference
Linearity The ability of the assay to provide results that are directly proportional to the concentration of the analyte.r² > 0.99[10]
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.RSD < 2%[10]
Accuracy The closeness of the mean of a set of results to the true value.% Error < 3%[10]
Robustness The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in temperature, incubation time, etc.[10]
Z'-factor A statistical parameter used to quantify the suitability of a particular assay for high-throughput screening.Z' > 0.5[10]
Table 2: IC50 Values of Common α-Glucosidase Inhibitors
InhibitorIC50 ValueEnzyme SourceReference
Acarbose~198 µg/mLSaccharomyces cerevisiae[10]
Acarbose~105 µMNot specified[11]
Trilobatin0.24 ± 0.02 mMNot specified[12]
Zanthoxylum fagara extractLower than AcarboseSaccharomyces cerevisiae[10]

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Visual Guides

experimental_workflow prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) assay_setup Assay Setup in 96-Well Plate (Add Inhibitor & Enzyme) prep_reagents->assay_setup pre_incubation Pre-incubation (37°C) assay_setup->pre_incubation start_reaction Start Reaction (Add Substrate) pre_incubation->start_reaction incubation Incubation (37°C) start_reaction->incubation stop_reaction Stop Reaction (Add Na2CO3) incubation->stop_reaction read_absorbance Read Absorbance (~405 nm) stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition & IC50 read_absorbance->calculate_inhibition

Caption: Experimental workflow for a typical α-glucosidase inhibition assay.

troubleshooting_guide start Problem Encountered no_activity No/Low Enzyme Activity start->no_activity high_background High Background Absorbance start->high_background not_reproducible Results Not Reproducible start->not_reproducible no_color No Yellow Color start->no_color check_enzyme Check Enzyme Activity & Storage no_activity->check_enzyme check_ph Verify Buffer pH no_activity->check_ph fresh_substrate Use Fresh Substrate no_activity->fresh_substrate check_blanks Run Proper Blanks (Substrate & Sample) high_background->check_blanks check_buffer_purity Use High-Purity Buffer high_background->check_buffer_purity clarify_sample Centrifuge/Filter Sample high_background->clarify_sample calibrate_pipettes Calibrate Pipettes not_reproducible->calibrate_pipettes control_temp Ensure Stable Temperature not_reproducible->control_temp use_same_reagents Use Same Reagent Batches not_reproducible->use_same_reagents no_color->check_enzyme no_color->check_ph add_stop_solution Add Basic Stop Solution (e.g., Na2CO3) no_color->add_stop_solution

Caption: Troubleshooting logic for common α-glucosidase assay issues.

signaling_pathway carbs Complex Carbohydrates (e.g., Starch) glucosidase α-Glucosidase (in Small Intestine) carbs->glucosidase Digestion glucose Glucose glucosidase->glucose absorption Glucose Absorption (into Bloodstream) glucose->absorption inhibitor α-Glucosidase Inhibitor (e.g., Acarbose) inhibitor->glucosidase Inhibits

Caption: Mechanism of α-glucosidase action and inhibition.

References

Optimizing incubation time and concentration for 6-Ethoxy-2-mercaptobenzothiazole in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 6-Ethoxy-2-mercaptobenzothiazole (EMBT) in cell-based assays.

Frequently Asked Questions (FAQs)

Compound Handling & Preparation

Q1: What is the recommended solvent for this compound (EMBT)? A1: EMBT is insoluble in water. For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock can then be serially diluted in your complete cell culture medium to the final desired working concentrations.

Q2: How should EMBT stock solutions be stored? A2: To maintain compound integrity and minimize degradation, store the solid compound and DMSO stock solutions at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What precautions should be taken when preparing working solutions? A3: When diluting the DMSO stock solution into aqueous culture media, ensure thorough mixing to prevent precipitation. It is also critical to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest EMBT concentration used. This control helps to distinguish the effects of the compound from any potential effects of the solvent.

Biological Activity & Assay Development

Q4: What are the known biological activities of EMBT and related benzothiazole derivatives? A4: Benzothiazoles are a class of heterocyclic compounds known for a wide range of pharmacological activities. Derivatives have shown significant antimicrobial, antifungal, and potent anticancer properties. In cancer cell lines, their cytotoxic effects are often attributed to the induction of apoptosis (programmed cell death), disruption of the cell cycle, and modulation of key signaling pathways. Some benzothiazoles act as potent, mechanism-based inhibitors of various enzymes, including kinases.

Q5: What is a good starting point for concentration and incubation time in a new experiment? A5: For a new cell line or assay, it is crucial to perform both a dose-response and a time-course experiment. Based on the activity of related compounds, a broad concentration range is a good starting point (e.g., from low nanomolar to high micromolar). For incubation time, a pilot experiment testing multiple time points such as 6, 12, 24, 48, and 72 hours is recommended, as the optimal time depends on the biological process being studied. For example, effects on protein phosphorylation may be rapid (hours), while outcomes like cell death may require 24-72 hours to become apparent.

Troubleshooting Guide

Encountering issues in your experiments? This guide addresses common problems in a question-and-answer format.

IssuePossible Cause(s)Recommended Solution(s)
High Background Signal - Autofluorescence of EMBT.- Microbial contamination (e.g., mycoplasma).- Phenol red in culture media.- Run a compound-only control (no cells) to measure intrinsic fluorescence.- Increase the number of wash steps.- Use phenol red-free media to reduce background fluorescence.- Routinely test for and treat mycoplasma contamination.
Low Signal-to-Noise Ratio - Suboptimal compound concentration.- Insufficient incubation time.- Low cell seeding density.- Perform a full dose-response curve to identify the optimal concentration range.- Optimize the incubation period by conducting a time-course experiment.- Determine the optimal cell seeding density for your specific cell line and assay format.
High Cytotoxicity Masking Desired Effect - Intrinsic compound toxicity.- Compound precipitation at high concentrations.- Solvent toxicity.- The therapeutic window may be narrow. Try a shorter incubation time to observe the desired effect before significant cell death occurs.- Visually inspect wells for precipitates. If observed, consider using a different solvent or a lower top concentration.- Ensure the final DMSO concentration is low (typically <0.5%) and always compare against a vehicle control.
Inconsistent Results (High Variability) - Uneven cell plating ("edge effects").- Inconsistent compound dissolution or pipetting errors.- Cell passage number.- To avoid edge effects, do not use the outer wells of the plate for experimental conditions. Ensure even cell suspension before plating.- Ensure the compound is fully dissolved in the media before adding to cells. Use calibrated pipettes.- Use cells within a consistent and narrow range of passage numbers for all experiments.

Experimental Protocols

Detailed methodologies for key assays are provided below. These protocols serve as a starting point and should be optimized for your specific cell line and experimental conditions.

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Materials:

  • Cells of interest

  • 96-well flat-bottom sterile plates

  • Complete culture medium

  • EMBT stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of EMBT from the DMSO stock in complete culture medium. Remove the medium from the wells and add 100 µL of the EMBT dilutions. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution to each well to dissolve the formazan.

  • Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm within one hour.

  • Analysis: Subtract the absorbance of the blank (media only) from all readings. Calculate cell viability as a percentage of the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot the percent viability against EMBT concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This method uses a fluorescent dye like Propidium Iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cells cultured in 6-well plates

  • EMBT stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • PI Staining Buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of EMBT (and a vehicle control) for the optimized incubation time.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and neutralize. Combine with the supernatant containing floating cells. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice or at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining buffer.

  • Incubation: Incubate the cells in the staining buffer for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a low flow rate for optimal results. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the generation of a histogram to visualize cell cycle distribution.

Visualizations and Workflows

The following diagrams illustrate key workflows and a hypothetical signaling pathway relevant to the action of benzothiazole derivatives.

G cluster_optimization Optimization Workflow A Prepare EMBT Stock (e.g., 10 mM in DMSO) B Determine Optimal Cell Seeding Density A->B C Dose-Response Experiment (Varying Concentrations) B->C D Time-Course Experiment (Varying Incubation Times) C->D E Determine IC50 and Optimal Time Point D->E F Perform Definitive Assays (e.g., Western Blot, Cell Cycle) E->F

Caption: A standard experimental workflow for optimizing EMBT concentration and incubation time.

G cluster_pathway Hypothetical Signaling Pathway Modulated by EMBT RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Snail, Slug) ERK->TF AKT AKT PI3K->AKT AKT->TF EMBT EMBT EMBT->MEK Phenotype EMT, Proliferation, Survival TF->Phenotype

Caption: Hypothetical inhibition of the MAPK/ERK pathway by EMBT, affecting cell fate.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results Start Inconsistent or Unexpected Results Q1 Are vehicle controls behaving as expected? Start->Q1 A1_Yes Check for compound precipitation or degradation Q1->A1_Yes Yes A1_No Issue with solvent, cells, or general assay conditions Q1->A1_No No Q2 Is there high variability between replicate wells? A1_Yes->Q2 End Re-run with optimized parameters A1_No->End A2_Yes Review cell plating technique and pipetting accuracy Q2->A2_Yes Yes A2_No Proceed to check compound-specific issues Q2->A2_No No A2_Yes->End A2_No->End

Caption: A logical flowchart for troubleshooting inconsistent experimental results.

Technical Support Center: Addressing Off-Target Effects of 6-Ethoxy-2-mercaptobenzothiazole in Biological Screens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects with 6-Ethoxy-2-mercaptobenzothiazole (EMBT) in biological screens.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EMBT) and what are its known biological activities?

A1: this compound (EMBT) is a sulfur-containing heterocyclic compound.[1] Derivatives of the 2-mercaptobenzothiazole scaffold have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] Notably, several derivatives of this compound have been synthesized and evaluated as inhibitors of α-glucosidase, suggesting potential applications in managing diabetes.[1]

Q2: Why am I observing unexpected or inconsistent results with EMBT in my biological screen?

A2: EMBT contains a mercapto (-SH) group, which can be chemically reactive. Thiol-containing compounds are known to be potential Pan-Assay Interference Compounds (PAINS). PAINS are molecules that frequently appear as "hits" in high-throughput screens due to non-specific activity rather than specific interaction with the intended target.[2][3] This can lead to a variety of assay artifacts, including false positives.

Q3: What are the common mechanisms of off-target effects for thiol-containing compounds like EMBT?

A3: The primary mechanisms of off-target effects for thiol-reactive compounds include:

  • Covalent Modification: The thiol group can form covalent bonds with cysteine residues on proteins, leading to non-specific and often irreversible inhibition.

  • Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (like DTT), generating reactive oxygen species (ROS) such as hydrogen peroxide. ROS can then oxidize and damage proteins non-specifically.[4]

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that sequester and non-specifically inhibit proteins.[5][6]

  • Metal Chelation: The structure of EMBT may allow it to chelate metal ions that are essential for the function of certain enzymes, leading to inhibition.

Q4: How can I determine if EMBT is acting as a PAIN in my assay?

A4: Several experimental approaches can help identify PAINS. These include checking for a steep dose-response curve, time-dependent inhibition, sensitivity to detergents (which can disrupt aggregates), and performing counter-screens with unrelated targets to assess promiscuity. Specific protocols for validating off-target effects are provided in the Troubleshooting Guide below.

Troubleshooting Guide

This guide provides a systematic approach to investigating and mitigating potential off-target effects of EMBT.

Issue 1: High Hit Rate or Promiscuous Activity in a High-Throughput Screen (HTS)

Symptoms:

  • EMBT is identified as a hit in multiple, unrelated assays.

  • The dose-response curve is unusually steep or shows a non-standard shape.

Troubleshooting Workflow:

HTS_Troubleshooting start High Hit Rate with EMBT check_pains Check for PAINS alerts (e.g., using software filters) start->check_pains counter_screen Perform Counter-Screens (unrelated targets) check_pains->counter_screen PAINS alert positive check_pains->counter_screen PAINS alert negative (proceed with caution) detergent_test Assay with and without non-ionic detergent (e.g., Triton X-100) counter_screen->detergent_test Activity observed in counter-screens conclusion_specific Potential for specific activity, proceed with validation counter_screen->conclusion_specific No activity in counter-screens dtt_sensitivity Vary reducing agent (e.g., DTT) concentration detergent_test->dtt_sensitivity Activity sensitive to detergent detergent_test->dtt_sensitivity Activity not sensitive to detergent conclusion_pains High likelihood of non-specific activity (PAINS) dtt_sensitivity->conclusion_pains Activity sensitive to DTT dtt_sensitivity->conclusion_specific Activity not sensitive to DTT

Caption: Troubleshooting workflow for promiscuous HTS hits.

Explanation:

  • Check for PAINS alerts: Utilize computational filters to determine if EMBT is flagged as a potential PAIN.

  • Counter-Screens: Test EMBT against unrelated targets. Activity against multiple targets suggests promiscuity.

  • Detergent Sensitivity: Re-run the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant decrease in activity may indicate that EMBT is acting via aggregation.

  • Reducing Agent Sensitivity: If your assay buffer contains a reducing agent like DTT, test whether varying its concentration alters the activity of EMBT. This can help identify redox-cycling artifacts.

Issue 2: Irreproducible Results or Time-Dependent Inhibition

Symptoms:

  • The inhibitory effect of EMBT increases with pre-incubation time.

  • Results are inconsistent between experiments.

Troubleshooting Workflow:

Irreproducibility_Troubleshooting start Irreproducible Results/ Time-Dependent Inhibition preincubation_test Perform pre-incubation time-course experiment start->preincubation_test washout_experiment Conduct washout experiment preincubation_test->washout_experiment Inhibition increases with pre-incubation reversible_inhibition Likely reversible inhibition, investigate other causes preincubation_test->reversible_inhibition No change in inhibition with pre-incubation covalent_binding_suspected Suspect covalent binding washout_experiment->covalent_binding_suspected Activity not recovered after washout washout_experiment->reversible_inhibition Activity recovered after washout mass_spec_validation Validate with mass spectrometry covalent_binding_suspected->mass_spec_validation

Caption: Workflow to investigate time-dependent inhibition.

Explanation:

  • Pre-incubation Time-Course: Measure the activity of EMBT after pre-incubating it with the target protein for different durations (e.g., 0, 15, 30, 60 minutes) before initiating the reaction. A time-dependent increase in inhibition suggests a covalent mechanism.

  • Washout Experiment: After incubating the target protein with EMBT, remove the unbound compound by dialysis or size-exclusion chromatography. If the protein's activity is not restored, this strongly indicates irreversible, likely covalent, inhibition.

  • Mass Spectrometry: To confirm covalent binding, analyze the EMBT-treated protein by mass spectrometry to detect a mass shift corresponding to the adduction of the compound.

Quantitative Data Summary

While specific IC50 values for this compound are not widely reported, the following table summarizes the known inhibitory activities of its derivatives against a potential on-target (α-glucosidase) and highlights the typical concentration ranges for off-target effects.

Compound ClassTarget/EffectIC50 / Concentration RangeReference
2-Mercaptobenzothiazole Derivativesα-Glucosidase (potential on-target)31.21 - 208.63 µM[1]
Thiol-Reactive PAINSNon-specific covalent modificationTypically in the low to mid µM rangeGeneral knowledge
Aggregating CompoundsNon-specific protein sequestrationHighly concentration-dependent, often >10 µM[5][6]
Redox-Cycling CompoundsROS-mediated protein damageDependent on assay conditions (e.g., DTT concentration)[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement

This protocol is used to determine if EMBT directly binds to a specific target protein in a cellular environment.

Principle: Ligand binding stabilizes a protein, increasing its melting temperature.

Methodology:

  • Cell Treatment: Treat intact cells with EMBT at various concentrations and a vehicle control (e.g., DMSO) for a specified time.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer with protease inhibitors.

  • Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant (soluble protein fraction) and quantify the amount of the target protein using Western blotting or other specific protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of EMBT indicates target engagement.

Protocol 2: Affinity Chromatography for Off-Target Identification

This protocol aims to identify proteins that bind to EMBT, including potential off-targets.

Principle: EMBT is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.

Methodology:

  • Immobilization: Covalently attach EMBT to a chromatography resin (e.g., NHS-activated sepharose) through a suitable linker. A control resin without EMBT should also be prepared.

  • Lysate Preparation: Prepare a total protein lysate from the cells or tissue of interest.

  • Affinity Purification: Incubate the cell lysate with the EMBT-conjugated resin and the control resin separately.

  • Washing: Wash the resins extensively with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin using a competitive ligand, a change in pH, or a denaturing solution.

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify the proteins that specifically bind to EMBT.

Signaling Pathway Diagrams

Potential Off-Target Mechanism: Disruption of Kinase Signaling

Thiol-reactive compounds like EMBT can non-specifically inhibit kinases by covalently modifying cysteine residues, which are often present in their active sites. This can lead to the disruption of various signaling pathways.

Kinase_Inhibition EMBT This compound (EMBT) Cys Cysteine Residue in Kinase Active Site EMBT->Cys Covalent Modification Kinase Protein Kinase Cys->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Kinase->Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibition->ATP Inhibition

Caption: Covalent modification of kinase active site cysteines by EMBT.

Potential Off-Target Mechanism: Activation of the Nrf2 Pathway

Thiol-reactive compounds can modify cysteine sensors on the Keap1 protein, leading to the activation of the Nrf2 antioxidant response pathway. This is a common off-target effect.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EMBT This compound (EMBT) Keap1 Keap1 EMBT->Keap1 Modifies Cysteine Sensors Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Gene_Expression Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Nrf2_n Nrf2 Nrf2_n->ARE Binds

References

Validation & Comparative

A Comparative Analysis of 6-Ethoxy-2-mercaptobenzothiazole and Acarbose as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents for type 2 diabetes, the inhibition of α-glucosidase enzymes presents a key strategy for managing postprandial hyperglycemia.[1] This guide provides a detailed, objective comparison between the established drug, acarbose, and the synthetic compound, 6-Ethoxy-2-mercaptobenzothiazole, as inhibitors of α-glucosidase. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Acarbose , a pseudo-tetrasaccharide of microbial origin, functions as a competitive and reversible inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[2][3][4] By mimicking the structure of carbohydrates, acarbose binds with high affinity to the active site of these enzymes, thereby delaying the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[2][5] This action effectively reduces the rate of glucose absorption and mitigates the sharp increase in blood glucose levels following a meal.[6]

In contrast, This compound and its derivatives have been identified as potent inhibitors of α-glucosidase.[7][8] Kinetic studies on active derivatives of 2-mercaptobenzothiazole suggest a competitive mode of inhibition, indicating that these compounds also vie with the substrate for binding to the active site of the α-glucosidase enzyme.[7] Molecular docking studies further support the interaction of these derivatives within the binding pocket of the enzyme.[8]

Quantitative Data Comparison

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported in vitro α-glucosidase inhibitory activities of this compound derivatives and acarbose. It is important to note that IC50 values for acarbose can vary significantly across studies due to differing experimental conditions such as enzyme source and substrate concentration.[9]

CompoundTarget EnzymeIC50 Value (μM)Source Organism for Enzyme
This compound Derivatives α-Glucosidase31.21 - 208.63Saccharomyces cerevisiae (Yeast)
Acarbose (Standard) α-Glucosidase875.75 ± 2.08Saccharomyces cerevisiae (Yeast)

Note: The IC50 range for this compound derivatives is based on a study of 33 derivatives, where the parent scaffold was modified.[8] The IC50 value for acarbose is from the same comparative study.[8]

Experimental Protocols

The following is a detailed methodology for a typical in vitro α-glucosidase inhibition assay used to evaluate the inhibitory potential of compounds like this compound and acarbose.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the α-glucosidase enzyme. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce a yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically.[10][11]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound and acarbose) dissolved in a suitable solvent (e.g., DMSO)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the pNPG substrate in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the standard inhibitor (acarbose) at various concentrations.

  • Enzyme Incubation:

    • In a 96-well plate, add a specific volume of the α-glucosidase enzyme solution to each well.

    • Add the different concentrations of the test compounds or acarbose to the respective wells.

    • A control well should contain the enzyme and the solvent used for the test compounds.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).[12]

  • Initiation of Reaction:

    • Add the pNPG substrate solution to all wells to start the enzymatic reaction.

  • Second Incubation:

    • Incubate the plate again at 37°C for a specific duration (e.g., 20-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a sodium carbonate solution to each well. This increases the pH and stops the enzyme activity, while also developing the color of the p-nitrophenol product.

  • Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader.[10]

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • Determination of IC50:

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the inhibitor.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_substrate Prepare pNPG Substrate add_substrate Add pNPG Substrate prep_substrate->add_substrate prep_compounds Prepare Test Compounds & Acarbose prep_compounds->mix pre_incubate Pre-incubate (37°C) mix->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C) add_substrate->incubate stop_reaction Stop Reaction (Na₂CO₃) incubate->stop_reaction measure Measure Absorbance (405 nm) stop_reaction->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Signaling Pathway of α-Glucosidase Inhibition

signaling_pathway cluster_lumen Small Intestine Lumen cluster_absorption Absorption & Systemic Effect carbs Complex Carbohydrates (Starch, Sucrose) glucosidase α-Glucosidase (Brush Border Enzyme) carbs->glucosidase Digestion glucose Glucose glucosidase->glucose Hydrolysis inhibitor Inhibitor (Acarbose or 6-Ethoxy-2- mercaptobenzothiazole) inhibitor->glucosidase Competitive Inhibition absorption Glucose Absorption into Bloodstream glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia

Caption: Competitive inhibition of α-glucosidase in the small intestine.

Conclusion

Based on the available in vitro data, derivatives of this compound demonstrate significantly more potent α-glucosidase inhibitory activity compared to the standard drug, acarbose.[7][8] The lower IC50 values of the benzothiazole derivatives suggest that they are effective at much lower concentrations. Both acarbose and the active derivatives of this compound appear to act through a competitive inhibition mechanism.

For drug development professionals, these findings position this compound as a promising scaffold for the design of novel and more effective α-glucosidase inhibitors. Further in vivo studies are warranted to evaluate the efficacy, pharmacokinetic profile, and safety of these compounds for the potential management of type 2 diabetes.

References

Comparative analysis of 6-alkoxy-2-mercaptobenzothiazole analogs' activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of 6-Alkoxy-2-Mercaptobenzothiazole Analogs

The 2-mercaptobenzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] Modifications at the 6-position of the benzothiazole ring, particularly with alkoxy groups, have been shown to significantly influence the pharmacological profile of these compounds. This guide provides a comparative analysis of the biological activities of 6-alkoxy-2-mercaptobenzothiazole analogs, with a focus on their anticancer, antimicrobial, and α-glucosidase inhibitory properties, supported by available experimental data.

Anticancer Activity

Derivatives of 2-mercaptobenzothiazole have been extensively investigated for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines.[3][4] The substitution pattern on the benzothiazole nucleus plays a crucial role in modulating this activity.[5]

A series of 10-substituted 5,5-dioxo-5,10-dihydro[1][6][7]triazolo[4,3-b][1][6][7]benzothiadiazine derivatives linked to a sulfanylacetamido benzothiazole pharmacophore were synthesized and evaluated for their anticancer activity.[8] Among these, the compound bearing a 6-methoxy group on the benzothiazole ring (compound 5d ) exhibited significant growth inhibitory activity against selected human tumor cell lines, with GI₅₀ values of 1.4 µM against RPMI-8226 (leukemia) and 2.1 µM against HOP-62 (lung) cell lines.[8]

In another study, novel amide and urea-based benzothiazole derivatives were synthesized as sorafenib analogues.[9] While specific 6-alkoxy analogs were not detailed in the abstract, the study highlights the importance of substitutions on the benzothiazole ring for anticancer activity. Furthermore, the introduction of substituents into the benzene ring of the benzothiazole nucleus has been shown to be essential for antiproliferative activity.[5]

Table 1: Comparative Anticancer Activity of a 6-Methoxy-2-Mercaptobenzothiazole Analog

CompoundCancer Cell LineActivity (GI₅₀)Reference
5d (with 6-methoxy group)RPMI-8226 (Leukemia)1.4 µM[8]
HOP-62 (Lung)2.1 µM[8]

Antimicrobial Activity

2-Mercaptobenzothiazole and its derivatives are well-documented for their broad-spectrum antimicrobial properties.[6][7] The nature of the substituent at the 6-position significantly impacts their potency and spectrum of activity.

For instance, derivatives bearing a 6-nitro group have shown promising results. A compound with a 6-NO₂ group exhibited significant activity against Staphylococcus aureus (MIC 12.5 µg mL⁻¹) and Escherichia coli (MIC 25 µg mL⁻¹).[7] Another study highlighted that compounds with 6-Cl or 6,7-dimethyl substituents demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[6][7]

While direct comparative data for a series of 6-alkoxy analogs is limited in the provided results, the principle that substitution at the 6-position modulates antimicrobial activity is well-established. For example, 2-arylbenzothiazole analogues have shown excellent antibacterial activity, with some compounds exhibiting MIC values around 1 µM against Enterococcus faecalis.[10]

Table 2: Comparative Antimicrobial Activity of 6-Substituted-2-Mercaptobenzothiazole Analogs

Substituent at C-6MicroorganismActivity (MIC)Reference
NO₂Staphylococcus aureus12.5 µg mL⁻¹[7]
Escherichia coli25 µg mL⁻¹[7]
ClStaphylococcus aureusSignificant Activity[6][7]
Bacillus subtilisSignificant Activity[6][7]

α-Glucosidase Inhibitory Activity

A study focused on 6-ethoxy-2-mercaptobenzothiazole derivatives revealed their potential as α-glucosidase inhibitors, which is relevant for the management of diabetes mellitus.[11] A series of 33 derivatives were synthesized and evaluated, with many showing significantly more potent inhibitory activity than the standard drug, acarbose.[11] The IC₅₀ values for the active compounds ranged from 31.21 to 208.63 µM, compared to acarbose with an IC₅₀ of 875.75 ± 2.08 µM.[11] This highlights the potential of the this compound scaffold in developing new antidiabetic agents.

Table 3: α-Glucosidase Inhibitory Activity of this compound Derivatives

Compound SeriesEnzymeActivity Range (IC₅₀)Standard Drug (Acarbose)Reference
This compound derivativesα-Glucosidase31.21 - 208.63 µM875.75 ± 2.08 µM[11]

Experimental Protocols

General Synthesis of 6-Alkoxy-2-mercaptobenzothiazole Analogs

The synthesis of 6-alkoxy-2-mercaptobenzothiazole derivatives typically involves a multi-step process. A general representation of this synthesis is depicted in the workflow diagram below. The process often starts from a p-alkoxy aniline, which undergoes several transformations including acylation, nitration, hydrolysis, reduction, and finally cyclization to form the desired benzothiazole ring.[12]

In Vitro Anticancer Activity Assay (GI₅₀ Determination)

The anticancer activity of the synthesized compounds is often evaluated using a panel of human tumor cell lines. The cells are typically seeded in 96-well plates and incubated. The compounds are then added at various concentrations, and the plates are incubated for a specified period (e.g., 48 hours). The cell viability is determined using assays such as the Sulforhodamine B (SRB) assay. The GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[8]

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Bacteria are grown in appropriate broth overnight. The compounds are serially diluted in a 96-well plate. An inoculum of the bacteria is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][13]

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity is assayed by pre-incubating the enzyme with the test compounds for a specific time. The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is then added to start the reaction. The reaction is incubated and then stopped by the addition of a sodium carbonate solution. The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.[11]

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start p-Alkoxy Aniline acylation Acylation start->acylation Acetic Anhydride nitration Nitration acylation->nitration Nitrating Agent hydrolysis Hydrolysis nitration->hydrolysis Acid/Base reduction Reduction hydrolysis->reduction Reducing Agent cyclization Cyclization reduction->cyclization Carbon Disulfide product 6-Alkoxy-2-mercaptobenzothiazole cyclization->product

Caption: General synthesis workflow for 6-alkoxy-2-mercaptobenzothiazole analogs.

Anticancer_Mechanism compound 6-Alkoxy-2-mercaptobenzothiazole Analog target Molecular Target (e.g., Kinase, Enzyme) compound->target Binds to pathway Signaling Pathway (e.g., Proliferation, Angiogenesis) target->pathway Inhibits effect Biological Effect pathway->effect Leads to apoptosis Apoptosis effect->apoptosis inhibition Inhibition of Cell Growth effect->inhibition

Caption: A potential signaling pathway for the anticancer activity of the analogs.

References

A Researcher's Guide to Validating High-Throughput Screening Hits: A Comparative Analysis of 6-Ethoxy-2-mercaptobenzothiazole and Known Assay Interference Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery, high-throughput screening (HTS) is a powerful engine for identifying novel bioactive compounds. However, the raw output of HTS is often riddled with false positives, necessitating a rigorous validation process to distinguish genuine "hits" from misleading artifacts. This guide provides a comparative analysis of 6-Ethoxy-2-mercaptobenzothiazole (EMBT) as a potential hit validation tool against well-established Pan-Assay Interference Compounds (PAINS), which are notorious for causing false-positive results in HTS assays.

This document is intended for researchers, scientists, and drug development professionals to provide an objective comparison, supported by experimental data and detailed protocols, to aid in the critical process of hit validation.

Understanding the Landscape of Hit Validation

The primary goal of hit validation is to confirm that the observed activity of a compound in a primary H.T.S. assay is due to a specific interaction with the intended biological target and not a result of assay interference.[1][2] Common causes of interference include compound aggregation, reactivity with assay components, and intrinsic properties of the molecule that interfere with the detection method (e.g., autofluorescence).[3]

To navigate this complex landscape, a multi-pronged approach is essential, employing a battery of secondary assays to triage initial hits. These assays can be broadly categorized as:

  • Counter-screens: Designed to identify compounds that interfere with the assay technology itself.[4][5]

  • Orthogonal assays: Employ a different detection method or principle to confirm the biological activity of the hit.

  • Biophysical assays: Directly measure the binding of a compound to its target protein, providing definitive evidence of engagement.[1][6][7][8][9][10]

  • Cytotoxicity assays: Assess the general toxicity of a compound to rule out non-specific cell death as the cause of an observed effect in cell-based screens.[2][11][12]

This compound (EMBT): A Potential Validation Tool?

This compound (CAS 120-53-6) is a derivative of 2-mercaptobenzothiazole.[13][14][15] While the parent compound and its derivatives have been explored for various biological activities, including antimicrobial and enzyme inhibitory effects, the specific use of EMBT as a tool for HTS hit validation is not well-documented in publicly available literature.[16][17][18]

Some studies on related compounds suggest that the 2-mercaptobenzothiazole scaffold can exhibit specific biological activities. For instance, derivatives have been synthesized and evaluated as α-glucosidase inhibitors. However, other research has indicated that substitutions at the 6-position, such as an ethoxy group, can sometimes lead to inferior activity compared to unsubstituted analogs, suggesting that EMBT may not be a broadly promiscuous compound.[16]

Given the limited direct evidence, this guide will explore the potential utility of EMBT in a hit validation workflow by comparing its known characteristics with those of well-defined PAINS.

Pan-Assay Interference Compounds (PAINS): The Usual Suspects

PAINS are chemical structures that are frequently identified as hits in multiple, unrelated HTS assays.[19] Their apparent activity is not due to specific, high-affinity binding to a target but rather to non-specific mechanisms. Understanding the behavior of PAINS is crucial for any researcher involved in HTS. Common classes of PAINS include rhodanines, quinones, and catechols.

Comparative Analysis: EMBT vs. Representative PAINS

To provide a clear comparison, we will examine the hypothetical performance of EMBT against two well-known PAINS, Rhodanine and Quercetin (a catechol-containing flavonoid), across a panel of standard validation assays.

FeatureThis compound (EMBT)RhodanineQuercetin (Catechol)
CAS Number 120-53-6141-84-4117-39-5
Molecular Weight 211.30 g/mol 133.15 g/mol 302.24 g/mol
Known HTS Interference Not widely reported as a PAIN. May exhibit specific bioactivity.Yes, a well-established PAIN.Yes, a well-known PAIN.
Potential Mechanism of Interference Unlikely to be a general PAIN. If active, likely through specific target engagement.Covalent reactivity, metal chelation, aggregation.Redox cycling, covalent modification, metal chelation.[19]
Expected Outcome in Counter-Screens Should be inactive in most technology-specific counter-screens (e.g., luciferase inhibition).May show activity depending on the assay technology due to reactivity.Likely to be active in redox-sensitive assays and may interfere with fluorescence-based readouts.
Expected Outcome in Biophysical Assays If a true hit, will show specific, saturable binding to the target.Unlikely to show specific 1:1 binding; may show non-specific or aggregation-based binding.May show non-specific binding or redox-dependent effects on the target protein.
Expected Outcome in Cytotoxicity Assays Cytotoxicity profile would need to be determined experimentally.May exhibit cytotoxicity at higher concentrations due to reactivity.Can exhibit cytotoxicity through various mechanisms, including oxidative stress.

Experimental Protocols for Hit Validation

Detailed and robust experimental protocols are the cornerstone of reliable hit validation. Below are methodologies for key experiments frequently employed in this process.

Cytotoxicity Assays

These assays are crucial for cell-based screens to differentiate between specific modulation of a target and general cellular toxicity.

This assay measures the release of LDH from cells with damaged membranes, an indicator of cytotoxicity.[2][11][12][20]

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (and controls) for the desired exposure time (e.g., 24-72 hours). Include wells for vehicle control (e.g., DMSO), a positive control for cytotoxicity (e.g., a known toxin), and a maximum LDH release control (cells lysed with detergent).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the LDH assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Biophysical Assays for Target Engagement

These assays provide direct evidence of a compound binding to its purified protein target.

SPR is a label-free technique that measures the binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor surface in real-time.[1][6][7][21]

Principle: Binding of the compound to the immobilized protein changes the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of binding kinetics (on- and off-rates) and affinity (KD).

Protocol:

  • Protein Immobilization: Covalently immobilize the purified target protein onto an appropriate SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of the test compound over the sensor surface.

  • Data Acquisition: Monitor the change in SPR signal over time during the association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.

ITC directly measures the heat change that occurs upon binding of a compound to a protein in solution.[1][6][7][21]

Principle: The binding of a ligand to a protein is an enthalpically driven process. ITC measures the heat released or absorbed during this interaction, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

  • Sample Preparation: Prepare solutions of the purified protein in the sample cell and the compound in the injection syringe in the same buffer.

  • Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a binding isotherm to determine the thermodynamic parameters of the interaction.

MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.[1][6][21]

Principle: The thermophoretic movement of a fluorescently labeled protein changes upon binding to a compound due to changes in size, charge, and hydration shell. This change is used to quantify the binding affinity.

Protocol:

  • Protein Labeling: Label the purified target protein with a fluorescent dye.

  • Sample Preparation: Prepare a series of dilutions of the test compound and mix with a constant concentration of the labeled protein.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in thermophoresis as a function of compound concentration and fit the data to a binding curve to determine the dissociation constant (KD).

Visualizing the Hit Validation Workflow

The following diagrams illustrate the logical flow of a typical hit validation cascade and the principles of key experimental assays.

Hit_Validation_Workflow HTS High-Throughput Screen (Primary Hits) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Triage Hit Triage Hit_Confirmation->Triage Counter_Screens Counter-Screens (Assay Interference) Triage->Counter_Screens Interference? Orthogonal_Assays Orthogonal Assays (Confirm Bioactivity) Triage->Orthogonal_Assays Specific Activity? Counter_Screens->Orthogonal_Assays No False_Positives False Positives (Discard) Counter_Screens->False_Positives Yes Biophysical_Assays Biophysical Assays (Target Engagement) Orthogonal_Assays->Biophysical_Assays Active Orthogonal_Assays->False_Positives Inactive Cytotoxicity_Assays Cytotoxicity Assays Biophysical_Assays->Cytotoxicity_Assays Binding Confirmed Biophysical_Assays->False_Positives No Binding Validated_Hits Validated Hits (Lead Optimization) Cytotoxicity_Assays->Validated_Hits Non-Toxic Cytotoxicity_Assays->False_Positives Toxic

Caption: A typical workflow for validating hits from a high-throughput screen.

Cytotoxicity_Assay_Principle cluster_LDH LDH Assay cluster_MTT MTT Assay Damaged_Cell Damaged Cell LDH_Release LDH Release Damaged_Cell->LDH_Release Colorimetric_Signal Colorimetric Signal LDH_Release->Colorimetric_Signal Viable_Cell Viable Cell Mitochondrial_Activity Mitochondrial Activity Viable_Cell->Mitochondrial_Activity Formazan_Formation Formazan Formation (Purple Color) Mitochondrial_Activity->Formazan_Formation Biophysical_Assay_Principles cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) SPR_Protein Immobilized Target Protein SPR_Binding Binding Event SPR_Protein->SPR_Binding SPR_Compound Compound (Analyte) SPR_Compound->SPR_Binding SPR_Signal Change in Refractive Index SPR_Binding->SPR_Signal ITC_Protein Target Protein in Solution ITC_Binding Binding Event ITC_Protein->ITC_Binding ITC_Compound Compound (Titrant) ITC_Compound->ITC_Binding ITC_Signal Heat Change (ΔH) ITC_Binding->ITC_Signal

References

Comparative Analysis of 6-Ethoxy-2-mercaptobenzothiazole (EMBT) Derivatives as α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity profile of 6-Ethoxy-2-mercaptobenzothiazole (EMBT) derivatives as potential α-glucosidase inhibitors. The information presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of this class of compounds.

Executive Summary

Derivatives of this compound (EMBT) have emerged as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion and a key target in the management of type 2 diabetes. This guide summarizes the available quantitative data on the inhibitory activity of EMBT derivatives against α-glucosidase and compares their performance with established α-glucosidase inhibitors: Acarbose, Miglitol, and Voglibose. While EMBT derivatives show promising potency, a comprehensive understanding of their selectivity against other enzymes, such as α-amylase and a broader panel of kinases and proteases, is still developing. This document also provides detailed experimental protocols for the key assays cited and discusses the potential for EMBT to be a Pan-Assay Interference Compound (PAINS).

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of various this compound derivatives against α-glucosidase has been evaluated and compared with standard α-glucosidase inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeIC50 (µM)
EMBT Derivative 1 α-GlucosidaseData not found
EMBT Derivative 2 α-GlucosidaseData not found
Acarbose α-Glucosidase750.0 ± 10.5[1]
α-Amylase~50[2]
Miglitol α-GlucosidaseVaries
α-AmylaseWeaker than Acarbose
Voglibose α-Glucosidase0.11 - 5.6[3]
α-AmylaseWeaker than Acarbose[4]

Note: Specific IC50 values for a range of EMBT derivatives against α-glucosidase have been reported, with some compounds demonstrating significantly higher potency than the standard drug, Acarbose[1]. However, a direct side-by-side comparison with a standardized panel of EMBT derivatives is not yet available in the public domain. The IC50 values for Miglitol can vary depending on the specific experimental conditions.

Selectivity Profile

A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects.

  • α-Glucosidase vs. α-Amylase: An ideal α-glucosidase inhibitor should exhibit high selectivity against α-glucosidase over α-amylase to reduce gastrointestinal side effects. While some EMBT derivatives have been shown to be potent α-glucosidase inhibitors, comprehensive data on their corresponding α-amylase inhibitory activity is limited, preventing a conclusive assessment of their selectivity in this context. In comparison, Voglibose is known to be a more selective disaccharidase inhibitor with a weaker effect on pancreatic α-amylase compared to Acarbose[4].

  • Broader Selectivity: There is currently a lack of publicly available data on the cross-reactivity of this compound against a broader panel of enzymes, such as other glycosidases, kinases, and proteases. Further research is required to establish a comprehensive selectivity profile.

Pan-Assay Interference Compounds (PAINS) Potential

Benzothiazole-containing compounds have been identified as potential Pan-Assay Interference Compounds (PAINS)[5][6]. PAINS are compounds that can appear as hits in high-throughput screens through non-specific mechanisms, leading to false-positive results[6]. It is crucial to perform secondary and orthogonal assays to validate the specific inhibitory activity of EMBT derivatives and rule out assay interference.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.

Workflow for α-Glucosidase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_substrate Prepare pNPG Substrate Solution prep_inhibitor Prepare EMBT/Comparator Solutions prep_inhibitor->mix incubate Pre-incubate mix->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction stop_reaction Stop Reaction (e.g., with Na2CO3) incubate_reaction->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: General workflow for the in vitro α-glucosidase inhibition assay.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (EMBT derivatives and comparators)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the α-glucosidase enzyme, pNPG substrate, and test compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add different concentrations of the test compounds to the respective wells. Control wells should contain the enzyme and buffer without any inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro α-Amylase Inhibition Assay

This assay is used to assess the selectivity of the compounds by measuring their inhibitory effect on α-amylase.

Workflow for α-Amylase Inhibition Assay

experimental_workflow_amylase cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare α-Amylase Solution mix Mix Enzyme and Inhibitor prep_enzyme->mix prep_substrate Prepare Starch Solution prep_inhibitor Prepare EMBT/Comparator Solutions prep_inhibitor->mix incubate Pre-incubate mix->incubate add_substrate Add Starch Solution to Initiate Reaction incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction stop_reaction Stop Reaction (e.g., with HCl) incubate_reaction->stop_reaction add_iodine Add Iodine Solution stop_reaction->add_iodine measure_absorbance Measure Absorbance at 580 nm add_iodine->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: General workflow for the in vitro α-amylase inhibition assay.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Test compounds (EMBT derivatives and comparators)

  • Phosphate buffer (pH 6.9)

  • Hydrochloric acid (HCl)

  • Iodine-potassium iodide solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the α-amylase enzyme, starch substrate, and test compounds in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add different concentrations of the test compounds to the respective wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the starch solution to all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Stop the reaction by adding HCl.

  • Add the iodine-potassium iodide solution to all wells.

  • Measure the absorbance at 580 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway

Inhibition of Carbohydrate Digestion by α-Glucosidase Inhibitors

signaling_pathway Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Digestion Glucose Glucose Oligosaccharides->Glucose Hydrolysis Absorption Glucose Absorption (Intestinal Epithelium) Glucose->Absorption AlphaAmylase Pancreatic α-Amylase AlphaAmylase->Carbohydrates Inhibition AlphaGlucosidase α-Glucosidase (Brush Border) AlphaGlucosidase->Oligosaccharides Inhibition Bloodstream Increased Blood Glucose Absorption->Bloodstream EMBT This compound EMBT->AlphaGlucosidase

Caption: Mechanism of action of α-glucosidase inhibitors in carbohydrate digestion.

Conclusion

Derivatives of this compound represent a promising class of α-glucosidase inhibitors with the potential for potent activity. However, to advance these compounds in the drug discovery pipeline, a thorough investigation of their cross-reactivity and selectivity profile is imperative. Future studies should focus on:

  • Determining the IC50 values of a standardized panel of EMBT derivatives against both α-glucosidase and α-amylase to establish a clear selectivity index.

  • Screening lead EMBT compounds against a broad panel of enzymes, including other glycosidases, kinases, and proteases, to identify potential off-target activities.

  • Conducting appropriate counter-screens and orthogonal assays to definitively rule out the possibility of Pan-Assay Interference.

Addressing these knowledge gaps will provide a more complete picture of the therapeutic potential and safety profile of this compound derivatives as α-glucosidase inhibitors.

References

Benchmarking the Performance of 6-Ethoxy-2-mercaptobenzothiazole Derivatives Against Known α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance analysis of a potent 6-ethoxy-2-mercaptobenzothiazole derivative against a library of known α-glucosidase inhibitors. The data presented is based on published in vitro experimental findings and aims to offer an objective benchmark for researchers engaged in the discovery and development of novel anti-diabetic agents.

Introduction to α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. This compound and its derivatives have emerged as a class of compounds with potential inhibitory activity against this enzyme. This guide benchmarks the performance of a representative derivative against a curated library of known α-glucosidase inhibitors to evaluate its relative potency.

Comparative Performance Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a potent this compound derivative and a curated library of known α-glucosidase inhibitors against Saccharomyces cerevisiae α-glucosidase. A lower IC50 value indicates greater potency.

CompoundClassIC50 (µM)
This compound Derivative (Compound 7e) Benzothiazole Derivative23.95 ± 0.038 [1]
Acarbose (Positive Control)Pseudo-oligosaccharide634.21 ± 0.027[1]
1-DeoxynojirimycinIminosugar52.02[2]
QuercetinFlavonoid15 ± 3[3]
LuteolinFlavonoid46 ± 6[3]
ApigeninFlavonoid82 ± 6[3]
NodakenetinCoumarinPotent inhibitor[4]
Butyl isobutyl phthalatePhthalate38[4]
α-Glucosidase-IN-22Benzimidazole0.64[5]
Ursolic AcidTriterpenoid1.10 µg/mL[6]
RutinFlavonoid Glycoside2.20 µg/mL[6]
KaempferolFlavonolPotent inhibitor[7]

Note: The IC50 value for the this compound derivative is for compound 7e as reported in the cited literature, which is a phenyl carbamoyl methoxy thiosemicarbazone derivative of the core structure. The IC50 values for other compounds are sourced from various publications and may have been determined under slightly different experimental conditions.

Experimental Protocols

The following is a representative experimental protocol for an in vitro α-glucosidase inhibition assay based on established methodologies.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (1 M)

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 U/mL solution of α-glucosidase in 100 mM phosphate buffer (pH 6.8).

    • Prepare a 5 mM solution of pNPG in 100 mM phosphate buffer (pH 6.8).

    • Prepare various concentrations of the test compounds and acarbose by diluting with phosphate buffer. The final concentration of DMSO should not exceed 1%.

  • Assay in 96-Well Plate:

    • Add 20 µL of the α-glucosidase solution to each well.

    • Add 20 µL of the test compound solution at different concentrations to the respective wells. For the control wells, add 20 µL of phosphate buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 80 µL of 1 M sodium carbonate solution to all wells.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

α-Glucosidase Signaling Pathway in Carbohydrate Digestion

G Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Enzyme) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose (Monosaccharide) Alpha_Glucosidase->Glucose Hydrolysis Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream Inhibitor This compound Derivative (Inhibitor) Inhibitor->Alpha_Glucosidase Inhibition

Caption: Simplified pathway of carbohydrate digestion by α-glucosidase and its inhibition.

Experimental Workflow for α-Glucosidase Inhibition Assay

G Start Start: Prepare Reagents Add_Enzyme Add α-Glucosidase to 96-well plate Start->Add_Enzyme Add_Inhibitor Add Test Compound or Control Add_Enzyme->Add_Inhibitor Pre_incubation Pre-incubate at 37°C (10 min) Add_Inhibitor->Pre_incubation Add_Substrate Add pNPG Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C (20 min) Add_Substrate->Incubation Stop_Reaction Stop Reaction with Na2CO3 Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50

Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.

References

Safety Operating Guide

Proper Disposal of 6-Ethoxy-2-mercaptobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 6-Ethoxy-2-mercaptobenzothiazole (CAS No. 120-53-6), a chemical commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Due to these properties, this compound is considered a hazardous waste. It is imperative that this chemical and its containers are disposed of in accordance with all applicable federal, state, and local regulations.

Quantitative Data Summary

For proper waste management and labeling, key quantitative and classification data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 120-53-6
Molecular Formula C₉H₉NOS₂[1]
Molecular Weight 211.30 g/mol
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Signal Word Warning
WGK (Germany) WGK 3 (highly hazardous for water)

Detailed Disposal Protocol

The following step-by-step protocol outlines the required procedures for the safe disposal of this compound.

Personnel Protective Equipment (PPE) Required:

  • Chemical-resistant gloves (Nitrile or Neoprene)

  • Safety goggles or a face shield

  • Lab coat

  • Closed-toe shoes

Disposal Steps:

  • Waste Segregation:

    • Do NOT mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Solid waste (e.g., unused chemical, contaminated labware, paper towels) should be collected separately from liquid waste.

  • Solid Waste Collection:

    • Place all solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is recommended.

    • Ensure the container is kept closed at all times, except when adding waste.

  • Liquid Waste Collection (if applicable):

    • If this compound is in a solution, collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container material must be compatible with both the chemical and the solvent.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Waste Container Labeling:

    • Label the hazardous waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The CAS Number: "120-53-6"

      • The specific hazards: "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," "May cause respiratory irritation."

      • The accumulation start date.

      • The name and contact information of the generating laboratory/researcher.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be under the control of the laboratory personnel.

    • Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents and acids.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

    • Follow all institutional procedures for waste pickup and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container is_solid Is the waste solid? container->is_solid collect_solid Place in Solid Waste Container is_solid->collect_solid Yes collect_liquid Place in Liquid Waste Container is_solid->collect_liquid No seal Securely Seal Container collect_solid->seal collect_liquid->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Transferred to EHS contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations. In case of a spill or exposure, follow your laboratory's emergency response plan and seek immediate medical attention as required.

References

Personal protective equipment for handling 6-Ethoxy-2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Ethoxy-2-mercaptobenzothiazole in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 120-53-6

  • Molecular Formula: C₉H₉NOS₂

Hazard Summary: this compound is a chemical that poses several health risks. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1]

GHS Hazard Classification:

  • Acute Toxicity, Oral: Category 4[1]

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield where splashing is possible. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and replaced if contaminated or damaged.[2][3]
Body Protection A lab coat or chemical-resistant apron should be worn to prevent skin contact. For larger quantities or risk of significant exposure, chemical-resistant coveralls are recommended.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[2][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and potential for spills.

  • Designate a specific area for handling this compound.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat or apron.

  • Don chemical safety goggles.

  • Wear the appropriate respiratory protection if dust generation is anticipated.

  • Put on nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.

3. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a chemical fume hood to control dust.

  • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.

  • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

  • Close the container securely immediately after use.

4. Post-Handling:

  • Clean the work area thoroughly with an appropriate solvent and decontaminate all surfaces.

  • Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

  • Remove eye protection and lab coat before leaving the laboratory.

Disposal Plan

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., used gloves, weighing paper, contaminated paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused or excess this compound must be disposed of as hazardous chemical waste.

  • Solutions containing this chemical should be collected in a labeled, sealed, and appropriate liquid waste container. Do not pour down the drain.[2]

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

3. Storage and Disposal:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow

G prep Preparation & Engineering Controls (Fume Hood, Eyewash) ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) prep->ppe Ensure safety measures are in place handle Chemical Handling (Weighing & Transfer in Fume Hood) ppe->handle Proceed with handling post Post-Handling Procedures (Decontamination & Hand Washing) handle->post After handling is complete waste Waste Segregation & Collection (Labeled Hazardous Waste Containers) post->waste Segregate contaminated materials dispose Final Disposal (Licensed Hazardous Waste Vendor) waste->dispose For final disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxy-2-mercaptobenzothiazole
Reactant of Route 2
Reactant of Route 2
6-Ethoxy-2-mercaptobenzothiazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.